Nitisinone-13C6
Description
Properties
IUPAC Name |
2-[2-nitro-4-(trifluoromethyl)benzoyl](1,2,3,4,5,6-13C6)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO5/c15-14(16,17)7-4-5-8(9(6-7)18(22)23)13(21)12-10(19)2-1-3-11(12)20/h4-6,12H,1-3H2/i1+1,2+1,3+1,10+1,11+1,12+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBCNLGXQFSTLU-GRIYWAASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13CH2][13C](=O)[13CH]([13C](=O)[13CH2]1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858179 | |
| Record name | 2-[2-Nitro-4-(trifluoromethyl)benzoyl](~13~C_6_)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246815-63-3 | |
| Record name | 2-[2-Nitro-4-(trifluoromethyl)benzoyl](~13~C_6_)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical and chemical characteristics of Nitisinone-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical characteristics of Nitisinone-13C6, an isotopically labeled form of Nitisinone. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard for pharmacokinetic studies, metabolic tracing, and quantitative analysis.
Core Physicochemical Properties
This compound is a stable isotope-labeled version of Nitisinone, where six carbon atoms in the cyclohexane-1,3-dione ring have been replaced with Carbon-13 isotopes.[1] This labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of the parent compound, Nitisinone.[2]
Structural and Identification Data
| Property | Value |
| IUPAC Name | 2-(2-nitro-4-(trifluoromethyl)benzoyl)cyclohexane-1,3-dione-1,2,3,4,5,6-¹³C₆[2] |
| Synonyms | NTBC-¹³C₆, Orfadin-¹³C₆, Nitisone-¹³C₆[2][3] |
| CAS Number | 1246815-63-3 |
| Molecular Formula | C₈[¹³C₆]H₁₀F₃NO₅ |
| Molecular Weight | 335.18 g/mol |
| Accurate Mass | 335.0712 |
| SMILES | [O-]--INVALID-LINK--c1cc(ccc1C(=O)[¹³CH]2--INVALID-LINK--[¹³CH2][¹³CH2][¹³CH2][¹³C]2=O)C(F)(F)F |
| InChI Key | OUBCNLGXQFSTLU-GRIYWAASSA-N |
Physical and Chemical Characteristics
| Property | Value |
| Appearance | A solid, Tan Solid, Light Beige to Brown Solid |
| Purity | ≥98%, >95% (HPLC) |
| Solubility | Slightly soluble: Chloroform, Ethyl AcetateSoluble: DMSO, Dimethylformamide (DMF)Sparingly soluble: Aqueous buffers |
| Storage Conditions | 2-8°C Refrigerator, -20°C |
| LogP | 1.6 |
Mechanism of Action: Inhibition of Tyrosine Catabolism
Nitisinone is a competitive inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is a critical component of the tyrosine catabolic pathway, responsible for converting 4-hydroxyphenylpyruvate to homogentisate. By inhibiting HPPD, Nitisinone effectively blocks this pathway. This action is the therapeutic basis for treating Hereditary Tyrosinemia Type 1 (HT-1), as it prevents the accumulation of toxic metabolites like maleylacetoacetate and fumarylacetoacetate, and their subsequent conversion to the hepatotoxic and nephrotoxic compound, succinylacetone. This compound, being structurally and functionally identical to Nitisinone, follows the same mechanism of action.
Experimental Protocols
This compound is primarily used as an internal standard in quantitative analytical methods.
Protocol: Quantification by UPLC-MS/MS
This protocol is adapted from a validated method for determining Nitisinone in human plasma, where this compound serves as the internal standard (IS).
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Nitisinone and this compound (IS) in methanol at a concentration of 100 µg/mL.
-
Prepare standard working solutions by spiking blank human plasma with the Nitisinone stock solution to achieve a calibration curve range of 2–100 µg/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 6, 50, and 90 µg/mL).
2. Sample Preparation (Protein Precipitation):
-
To a 20 µL aliquot of plasma sample (standard, QC, or unknown), add the this compound IS.
-
Add acidified acetonitrile (0.2% formic acid) to precipitate plasma proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for analysis.
3. UPLC-MS/MS Instrumental Analysis:
-
Chromatographic Column: Atlantis dC18 (2.1 x 100 mm, 3 µm).
-
Mobile Phase: 10 mM Ammonium Acetate and Methanol (10:90, v/v).
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.
-
MRM Transitions:
-
Nitisinone: m/z 330 → 217.92
-
Nitisinone-¹³C₆ (IS): m/z 336 → 217.91
-
-
Ion Source Temperature: 150°C.
-
Desolvation Temperature: 500°C.
4. Data Analysis:
-
Quantify Nitisinone concentration by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
Generate a calibration curve by plotting the peak area ratios against the known concentrations of the prepared standards.
-
Determine the concentration of unknown samples by interpolation from the calibration curve.
References
Unveiling the Intricacies of Nitisinone: A Technical Guide to the Research Applications of its Stable Isotope-Labeled Form
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitisinone, a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), has revolutionized the treatment of hereditary tyrosinemia type 1 (HT-1) and shown promise in the management of alkaptonuria.[1][2][3][4] Its mechanism of action involves blocking the tyrosine catabolic pathway, thereby preventing the accumulation of toxic metabolites.[2] To delve deeper into its pharmacokinetics, metabolism, and for the development of robust bioanalytical methods, stable isotope-labeled Nitisinone has emerged as an indispensable tool in the research and drug development landscape. This technical guide provides an in-depth overview of the applications of stable isotope-labeled Nitisinone, with a focus on its use in quantitative bioanalysis, supported by detailed experimental protocols and data.
Core Application: Stable Isotope-Labeled Nitisinone as an Internal Standard in Bioanalysis
The most prominent and well-documented application of stable isotope-labeled Nitisinone is its use as an internal standard (IS) in quantitative bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of a stable isotope-labeled IS, such as Nitisinone-¹³C₆, is the gold standard for correcting for variability in sample preparation and matrix effects, ensuring the accuracy and precision of the analytical method.
Quantitative Data from Bioanalytical Method Validation
A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the determination of Nitisinone in human plasma using Nitisinone-¹³C₆ as an internal standard has been reported, demonstrating its suitability for clinical and research applications. The key performance characteristics of this method are summarized in the tables below.
Table 1: Linearity and Sensitivity of the UPLC-MS/MS Method for Nitisinone
| Parameter | Value |
| Linearity Range | 2–100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.9991 |
| Lower Limit of Quantification (LLOQ) | 2 µg/mL |
Table 2: Precision and Accuracy of the UPLC-MS/MS Method for Nitisinone
| Quality Control Sample | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Low QC | 1.9% to 4.5% | 3.2% to 6.2% |
| Medium QC | 1.9% to 4.5% | 3.2% to 6.2% |
| High QC | 1.9% to 4.5% | 3.2% to 6.2% |
Table 3: Recovery of Nitisinone and Nitisinone-¹³C₆ Internal Standard
| Analyte | Mean Extraction Recovery |
| Nitisinone | 93% |
| Nitisinone-¹³C₆ (IS) | 98% |
Experimental Protocol: Quantification of Nitisinone in Human Plasma using UPLC-MS/MS with a Stable Isotope-Labeled Internal Standard
This section details the experimental methodology for the quantitative analysis of Nitisinone in human plasma.
1. Materials and Reagents:
-
Nitisinone reference standard
-
Nitisinone-¹³C₆ (internal standard)
-
Methanol (LC-MS grade)
-
Ammonium acetate
-
Human plasma (blank)
-
Atlantis dC18 column (2.1 x 100 mm, 3 µm) or equivalent
2. Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
3. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of Nitisinone and Nitisinone-¹³C₆ in methanol.
-
Prepare working standard solutions of Nitisinone by serial dilution of the stock solution with methanol.
-
Spike blank human plasma with the working standard solutions to create calibration standards and QC samples at various concentrations.
4. Sample Preparation:
-
To a 20 µL aliquot of human plasma (calibration standard, QC, or unknown sample), add the internal standard solution (Nitisinone-¹³C₆).
-
Perform protein precipitation by adding a suitable volume of organic solvent (e.g., methanol).
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
5. UPLC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: Atlantis dC18 (2.1 x 100 mm, 3 µm)
-
Mobile Phase: Methanol and 10 mM ammonium acetate (90:10, v/v)
-
Flow Rate: 0.25 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nitisinone: m/z 330 → 217.92
-
Nitisinone-¹³C₆ (IS): m/z 336 → 217.91
-
-
Optimize other MS parameters such as capillary voltage, source temperature, and collision energy.
-
6. Data Analysis:
-
Integrate the peak areas for Nitisinone and the Nitisinone-¹³C₆ internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Nitisinone in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathway and Mechanism of Action
Nitisinone exerts its therapeutic effect by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the tyrosine catabolism pathway. This inhibition prevents the conversion of 4-hydroxyphenylpyruvate to homogentisic acid, thereby blocking the formation of downstream toxic metabolites like maleylacetoacetate and fumarylacetoacetate in patients with HT-1.
Caption: Tyrosine catabolism pathway and the inhibitory action of Nitisinone.
Experimental Workflow: Bioanalytical Method Using Stable Isotope-Labeled Nitisinone
The following diagram illustrates the typical workflow for the quantitative analysis of Nitisinone in a biological matrix using a stable isotope-labeled internal standard.
Caption: Workflow for Nitisinone quantification using a stable isotope-labeled internal standard.
Future Perspectives and Other Potential Applications
While the primary application of stable isotope-labeled Nitisinone has been as an internal standard, its utility could extend to other areas of drug research and development:
-
Metabolism Studies: The use of ¹³C or ¹⁴C-labeled Nitisinone could facilitate the identification and characterization of its metabolites in vivo and in vitro. While some hydroxylated metabolites have been suggested, detailed metabolic profiling using labeled compounds would provide a more definitive understanding.
-
Pharmacokinetic (ADME) Studies: Deuterated or other stable isotope-labeled Nitisinone could be employed in "microdosing" studies or in combination with the unlabeled drug to precisely determine its absorption, distribution, metabolism, and excretion properties in humans.
-
Kinetic Isotope Effect Studies: Deuterium-labeled Nitisinone could be synthesized to investigate the kinetic isotope effect on its metabolism. This could provide insights into the rate-limiting steps of its biotransformation and potentially lead to the development of "soft drugs" with altered metabolic profiles.
Conclusion
Stable isotope-labeled Nitisinone, particularly Nitisinone-¹³C₆, is a critical tool for the accurate and precise quantification of the drug in biological matrices. The detailed UPLC-MS/MS methodology presented in this guide serves as a robust framework for researchers in clinical and preclinical settings. As research into Nitisinone continues, the application of stable isotope labeling techniques is expected to expand, further elucidating its metabolic fate and pharmacokinetic properties, and contributing to the optimization of its therapeutic use.
References
An In-Depth Technical Guide to the Stability and Degradation Pathways of Nitisinone-13C6
This technical guide provides a comprehensive overview of the stability and degradation pathways of Nitisinone and its stable isotope-labeled counterpart, Nitisinone-13C6. The information is tailored for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of degradation pathways and experimental workflows.
Introduction
Nitisinone, 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione, is a competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase. It is a critical therapeutic agent for the treatment of hereditary tyrosinemia type 1 (HT-1)[1]. This compound, where the six carbon atoms of the cyclohexane-1,3-dione ring are replaced with the stable isotope ¹³C, serves as an essential internal standard for the accurate quantification of Nitisinone in biological matrices by mass spectrometry[2]. Understanding the stability and degradation of both the active pharmaceutical ingredient (API) and its labeled analogue is paramount for ensuring drug quality, safety, and efficacy.
While extensive stability data is available for Nitisinone, specific forced degradation studies on this compound are not extensively documented in publicly available literature. However, as a stable isotope-labeled compound where the label is not at a site of metabolic activity, its chemical stability and degradation pathways are expected to be identical to those of unlabeled Nitisinone. One supplier notes that this compound is stable for at least four years when stored at -20°C[2].
Quantitative Stability Data
Forced degradation studies have been conducted on Nitisinone to assess its stability under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. The following tables summarize the quantitative data from these studies.
Table 1: Summary of Forced Degradation Studies of Nitisinone in Solution
| Stress Condition | Reagent/Parameters | Exposure Time | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 5 M HCl | 90 min | Reflux | ~15% | [1][3] |
| Base Hydrolysis | 5 M NaOH | 90 min | Reflux | ~11% | |
| Oxidation | 1% H₂O₂ | 30 min | 80°C | >92% | |
| Oxidation | 0.5% H₂O₂ | 30 min | 80°C | ~66% |
Table 2: Summary of Forced Degradation Studies of Nitisinone in Solid State
| Stress Condition | Reagent/Parameters | Exposure Time | Temperature | Degradation (%) | Reference |
| Thermal | Dry Heat | 5 days | 80°C | ~10% | |
| Photolytic (Visible) | Tungsten Lamp (100 W) | 5 days | Ambient | No significant degradation | |
| Photolytic (UV) | Mercury Lamp (200 W) | 5 days | Ambient | ~12% |
Table 3: Stability of Nitisinone in Different Solvents and Conditions
| Sample Type | Storage Condition | Duration | Stability (Recovery %) | Reference |
| Standard stock solution in methanol | Refrigerator | 5 days | >99.5% | |
| Working standard solution in mobile phase | Room Temperature | 8 hours | >99% | |
| Working standard solution in mobile phase | Room Temperature | 24 hours | <75% | |
| Processed plasma samples | Room Temperature | 24 hours | ≥ 91% | |
| Unprocessed plasma samples | Room Temperature | 24 hours | ≥ 91% | |
| Unprocessed plasma samples | -20°C | 8 weeks | ≥ 91% | |
| Plasma samples after 3 freeze-thaw cycles | -20°C to Room Temperature | 3 cycles | ≥ 94% |
Degradation Pathways
Under stress conditions, Nitisinone primarily degrades into two major products: 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA) and 2-amino-4-(trifluoromethyl)benzoic acid (ATFA). The formation of these products suggests a hydrolytic cleavage of the bond connecting the benzoyl group to the cyclohexanedione ring. The reduction of the nitro group to an amino group leads to the formation of ATFA.
Below is a diagram illustrating the proposed degradation pathway of Nitisinone.
Experimental Protocols
This section details the methodologies employed in the forced degradation studies of Nitisinone.
Forced Degradation Study Protocol
A solution of Nitisinone at an initial concentration of 250 µg/mL or the bulk powder was used for the stress studies. After the degradation period, samples were diluted to a concentration of 25 µg/mL with the mobile phase for analysis.
-
Acid Hydrolysis : A solution of Nitisinone was prepared in 5 M HCl and refluxed for 90 minutes.
-
Base Hydrolysis : A solution of Nitisinone was prepared in 5 M NaOH and refluxed for 90 minutes.
-
Oxidative Degradation : A solution of Nitisinone was prepared in a mixture of 0.5% or 1% hydrogen peroxide and methanol (85:15 v/v) and kept in a water bath at 80°C for 30 minutes.
-
Thermal Degradation : A thin layer of Nitisinone bulk powder was placed in a dry oven at 80°C for 5 days.
-
Photolytic Degradation : Nitisinone bulk powder was exposed to visible light (100 W tungsten lamp) and UV light (200 W low-pressure mercury lamp) for 5 days.
Analytical Method for Stability Testing
A stability-indicating High-Performance Liquid Chromatography (HPLC) method was developed for the determination of Nitisinone in the presence of its degradation products.
-
Chromatographic System : Waters HPLC system with a UV/Vis detector.
-
Column : Nova-Pak C18, 4 µm, 150 x 3.9 mm.
-
Mobile Phase : A mixture of 50 mM NaH₂PO₄ (pH adjusted to 2.5 with o-phosphoric acid) and acetonitrile (45:55, v/v).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 280 nm.
-
Injection Volume : 20 µL.
The workflow for a typical forced degradation study is illustrated in the diagram below.
Conclusion
Nitisinone is relatively stable under thermal and photolytic conditions but shows significant degradation under oxidative stress. In acidic and basic conditions, degradation is also observed, leading to the formation of 2-nitro-4-(trifluoromethyl)benzoic acid and 2-amino-4-(trifluoromethyl)benzoic acid. While specific stability data for this compound is limited, its degradation pathways are expected to mirror those of unlabeled Nitisinone. The provided experimental protocols and stability data serve as a valuable resource for researchers and professionals involved in the development and quality control of Nitisinone-containing pharmaceutical products.
References
Nitisinone-13C6: A Technical Guide to Solubility in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Core Solubility Data
Nitisinone is a crystalline solid that is sparingly soluble in aqueous buffers and practically insoluble in water.[1] Its solubility is significantly enhanced in organic solvents. For maximal solubility in aqueous buffers, it is recommended to first dissolve Nitisinone in DMSO and then dilute with the aqueous buffer of choice.[2]
Table 1: Quantitative Solubility of Nitisinone in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [2] |
| Dimethylformamide (DMF) | ~30 mg/mL | [2] |
| Ethanol | ~1 mg/mL | [2] |
| Methanol | Soluble | |
| DMSO:PBS (pH 7.2) (1:1 solution) | ~0.5 mg/mL | |
| Water | Practically Insoluble (0.00811 mg/mL) |
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol ensures that a saturated solution is formed and that the measurement reflects the true equilibrium solubility.
Materials
-
Nitisinone-13C6
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF)
-
Sealed glass vials or flasks
-
Orbital shaker or magnetic stirrer in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container. The excess solid should be visible to ensure that the solution is saturated.
-
Equilibration: Agitate the container at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful filtration of the supernatant through a chemically inert filter that does not absorb the solute.
-
Quantification: Accurately dilute the clear, saturated filtrate to a concentration within the linear range of a pre-validated analytical method, such as HPLC.
-
Analysis: Analyze the diluted sample using the chosen analytical method to determine the concentration of this compound.
-
Data Reporting: Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Mechanism of Action: Inhibition of Tyrosine Catabolism
Nitisinone is a competitive inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is a critical component of the tyrosine catabolic pathway. By inhibiting HPPD, Nitisinone prevents the breakdown of tyrosine, thereby preventing the accumulation of toxic downstream metabolites in genetic disorders such as Hereditary Tyrosinemia Type 1.
Caption: The signaling pathway of tyrosine catabolism and the inhibitory action of Nitisinone on HPPD.
References
Nitisinone-¹³C₆: A Technical Guide for Researchers and Drug Development Professionals
An in-depth guide to the commercial availability, analytical applications, and technical specifications of Nitisinone-¹³C₆, a crucial tool in clinical and pharmaceutical research.
Introduction
Nitisinone-¹³C₆ is the stable isotope-labeled form of Nitisinone, a potent competitive inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This enzyme plays a critical role in the catabolic pathway of tyrosine. By inhibiting HPPD, Nitisinone prevents the accumulation of toxic metabolic byproducts. This mechanism of action is the basis for its therapeutic use in the treatment of hereditary tyrosinemia type 1 (HT-1), a rare genetic disorder.[1] The incorporation of six carbon-13 atoms into the cyclohexanedione ring of the Nitisinone molecule makes Nitisinone-¹³C₆ an ideal internal standard for quantitative analysis by mass spectrometry. Its chemical and physical properties are nearly identical to the unlabeled drug, yet it is distinguishable by its higher mass. This allows for precise and accurate quantification of Nitisinone in complex biological matrices, a critical aspect of pharmacokinetic, metabolic, and bioequivalence studies.[3][4]
Commercial Availability and Suppliers
Nitisinone-¹³C₆ is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research and pharmaceutical development. The availability and product specifications may vary between suppliers. Researchers are advised to request a certificate of analysis for lot-specific information.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Notes |
| Cayman Chemical | Nitisinone-¹³C₆ | 1246815-63-3 | C₈[¹³C₆]H₁₀F₃NO₅ | 335.2 | ≥98% | Intended for use as an internal standard for the quantification of nitisinone by GC- or LC-MS. |
| Santa Cruz Biotechnology | Nitisinone-¹³C₆ | 1246815-63-3 | C₈(¹³C)₆H₁₀F₃NO₅ | 335.18 | Not specified | Labeled herbicidal triketone. For Research Use Only. |
| LGC Standards | Nitisinone-¹³C₆ | 1246815-63-3 | C₈ ¹³C₆ H₁₀ F₃ N O₅ | 335.18 | >95% (HPLC) | API; Stable Isotope Labelled. |
| Simson Pharma Limited | Nitisinone-¹³C₆ | Not Available | C₈¹³C₆H₁₀F₃NO₅ | 335.18 g/mol | Not specified | In stock. Accompanied by a Certificate of Analysis. |
| Toronto Research Chemicals Inc. | Nitisinone-¹³C₆ | 1246815-63-3 | C₈[¹³C₆]H₁₀F₃NO₅ | 335.18 | Not specified | As referenced in Alvi and Dgither, 2024. |
Role in the Tyrosine Metabolic Pathway
Nitisinone's therapeutic effect is derived from its targeted inhibition of the tyrosine catabolic pathway. Understanding this pathway is crucial for appreciating the role of Nitisinone and its labeled counterpart in research.
In individuals with hereditary tyrosinemia type 1, a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH) leads to the accumulation of toxic upstream metabolites, causing severe liver and kidney damage. Nitisinone therapy blocks the pathway at an earlier stage by inhibiting HPPD, thereby preventing the formation of these harmful substances.
Experimental Protocols and Applications
Nitisinone-¹³C₆ is primarily used as an internal standard in isotope dilution mass spectrometry for the accurate quantification of Nitisinone in biological samples. This is essential for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence trials.
Quantification of Nitisinone in Human Plasma by UPLC-MS/MS
A detailed method for the determination of Nitisinone in human plasma using Nitisinone-¹³C₆ as an internal standard has been described by Alvi and Dgither (2024).
Sample Preparation:
-
Transfer 20 µL of human plasma (blank, calibration standard, or quality control sample) into a 1.5 mL micro-centrifuge tube.
-
Add 500 µL of acetonitrile containing Nitisinone-¹³C₆ (internal standard) at a concentration of 100 µg/mL.
-
Vortex the mixture for one minute.
-
Centrifuge at room temperature for 10 minutes.
-
Transfer approximately 50 µL of the supernatant to an auto-sampler vial.
-
Inject 5 µL of the supernatant for UPLC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) |
| Column | Atlantis dC18 (2.1 x 100 mm, 3 µm) |
| Mobile Phase | Methanol and 10 mM Ammonium Acetate (90:10, v/v) |
| Flow Rate | 0.25 mL/min |
| Run Time | 2 minutes |
| Mass Spectrometry System | Tandem Mass Spectrometer (MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| MRM Transitions | Nitisinone: m/z 330 → 217.92Nitisinone-¹³C₆: m/z 336 → 217.91 |
| Collision Energy | 20 eV |
| Dwell Time | 0.136 seconds |
| Ion Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
Method Validation Data:
The following table summarizes the validation parameters for the UPLC-MS/MS method described above.
| Parameter | Result |
| Linearity Range | 2–100 µg/mL (R² ≥ 0.9991) |
| Intra-day Precision (%CV) | 1.9% to 4.5% |
| Inter-day Precision (%CV) | 3.2% to 6.2% |
| Intra-day Bias | 2.7% to 4.5% |
| Inter-day Bias | 2.4% to 3.1% |
| Extraction Recovery (Nitisinone) | 93% |
| Extraction Recovery (Nitisinone-¹³C₆) | 98% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Application in Pharmacokinetic and Bioequivalence Studies
Stable isotope-labeled internal standards like Nitisinone-¹³C₆ are the gold standard in pharmacokinetic (PK) and bioequivalence (BE) studies. They are crucial for minimizing the impact of matrix effects and ensuring the accuracy and precision of the analytical results.
In bioequivalence studies comparing different formulations of Nitisinone, a robust and validated analytical method is essential to accurately determine key pharmacokinetic parameters such as Cmax (maximum concentration) and AUC (area under the curve). The use of a stable isotope-labeled internal standard is often a regulatory expectation for such studies.
The workflow for a typical bioequivalence study involving Nitisinone-¹³C₆ is outlined below.
Conclusion
Nitisinone-¹³C₆ is an indispensable tool for researchers and drug development professionals working with Nitisinone. Its commercial availability from reputable suppliers ensures access to a high-quality internal standard for analytical method development and validation. The use of Nitisinone-¹³C₆ in conjunction with sensitive analytical techniques like UPLC-MS/MS allows for the accurate and precise quantification of Nitisinone in biological matrices. This is fundamental for ensuring the safety and efficacy of Nitisinone in clinical practice and for meeting the stringent regulatory requirements for the approval of new drug formulations. The detailed experimental protocols and validation data presented in this guide provide a solid foundation for the implementation of robust analytical methods in both research and regulated environments.
References
Navigating the Technical Landscape of Nitisinone-13C6: A Guide to Safe Handling, Storage, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and storage guidelines for Nitisinone-13C6, a stable isotope-labeled internal standard crucial for the accurate quantification of the therapeutic agent Nitisinone. Adherence to these protocols is paramount to ensure personnel safety, maintain sample integrity, and generate reliable scientific data.
Compound Profile and Safety Data
This compound is a synthetic compound intended for research and analytical purposes. As with any chemical substance, a thorough understanding of its properties and potential hazards is essential.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | 2-(2-nitro-4-(trifluoromethyl)benzoyl)cyclohexane-1,3-dione-1,2,3,4,5,6-¹³C₆ |
| Molecular Formula | C₈¹³C₆H₁₀F₃NO₅ |
| Molecular Weight | 335.18 g/mol |
| Appearance | Solid |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate.[1] |
| Storage Temperature | -20°C[1][2] |
| Shipping Temperature | Room temperature[1][2] |
Table 2: Hazard Identification and Safety Precautions
| Hazard Statement | Precautionary Measures |
| Toxic in contact with skin. | Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. |
| Harmful if swallowed. | Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor. |
| GHS Pictograms |
Experimental Protocols
Analytical Method for Quantification: RP-HPLC
A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for the accurate determination of Nitisinone and, by extension, the use of this compound as an internal standard.
Experimental Conditions:
-
Column: Develosil ODS HG-5 RP C18 (5µm, 15cm x 4.6mm i.d.)
-
Mobile Phase: Methanol and Phosphate buffer (0.02M, pH 3.6) in a 45:55 (v/v) ratio.
-
Flow Rate: 1.0 ml/min.
-
Detection: UV at 255 nm.
-
Temperature: Ambient.
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve Nitisinone in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Preparation: Extract Nitisinone from the sample matrix using a suitable solvent. The internal standard, this compound, should be added at the beginning of the extraction process.
-
Chromatographic Analysis: Inject the prepared standard and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area ratios of Nitisinone to this compound against the concentration of the standard solutions. Determine the concentration of Nitisinone in the samples from the calibration curve.
Stability Testing: Forced Degradation Studies
To ensure the reliability of analytical data, the stability of Nitisinone should be evaluated under various stress conditions. These studies help to identify potential degradation products and establish appropriate storage and handling conditions.
Methodology:
-
Acid Degradation: Expose a solution of Nitisinone to acidic conditions (e.g., 0.1 N HCl) at an elevated temperature.
-
Base Degradation: Expose a solution of Nitisinone to basic conditions (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat a solution of Nitisinone with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample of Nitisinone to dry heat (e.g., 60°C).
-
Photolytic Degradation: Expose a solution of Nitisinone to UV light.
Samples from each stress condition should be analyzed at appropriate time intervals using a validated stability-indicating HPLC method.
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key processes and relationships relevant to the handling and mechanism of this compound.
Caption: A logical workflow for the safe handling of this compound.
Caption: Recommended storage conditions for maintaining this compound stability.
Caption: The mechanism of action of Nitisinone in the tyrosine catabolic pathway.
Toxicology Summary
Toxicological data for Nitisinone, the unlabeled parent compound, provides insight into the potential risks associated with this compound. It is important to note that many of the early toxicology studies on Nitisinone were not conducted under Good Laboratory Practice (GLP) standards and may have had limitations in their design.
Key Findings from Non-clinical Studies:
-
Ocular Toxicity: Corneal opacities and lesions have been observed in rats and dogs at repeated doses. This is believed to be related to elevated plasma tyrosine levels resulting from the inhibition of 4-hydroxyphenylpyruvate dioxygenase.
-
Reproductive Toxicity: Studies in mice and rabbits have shown evidence of reproductive and developmental toxicity, including incomplete skeletal ossification of fetuses.
-
General Toxicity: Repeat-dose toxicity studies have been conducted in various animal models, with the primary target organs being the eyes and, in some cases, effects on the liver and kidneys at higher doses.
Due to the limited availability of detailed public protocols for these specific toxicology studies, researchers should consult comprehensive safety data sheets and, where possible, the primary literature for further information.
Conclusion
This compound is an invaluable tool for researchers. Its safe and effective use hinges on a thorough understanding of its properties and adherence to established guidelines. This technical guide provides a foundational framework for its handling, storage, and analysis. All laboratory personnel should be trained on these procedures, and all work should be conducted in accordance with institutional safety policies and regulatory requirements.
References
Methodological & Application
Application Note: High-Throughput Analysis of Nitisinone in Human Plasma Using Nitisinone-¹³C₆ as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of nitisinone in human plasma. Nitisinone is the primary therapeutic agent for hereditary tyrosinemia type 1 (HT-1)[1][2]. The method utilizes a stable isotope-labeled internal standard, Nitisinone-¹³C₆, to ensure high accuracy and precision, making it suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research. The protocol employs a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation, enabling a high throughput of samples.
Introduction
Nitisinone is a competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase, an enzyme in the tyrosine catabolic pathway.[1][2][3] By blocking this enzyme, nitisinone prevents the accumulation of toxic metabolites in patients with HT-1. Therapeutic drug monitoring of nitisinone is crucial to optimize dosage and ensure treatment efficacy while minimizing potential side effects.
The use of a stable isotope-labeled internal standard, such as Nitisinone-¹³C₆, is the gold standard for quantitative LC-MS/MS analysis. It effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to reliable and reproducible results. This application note provides a detailed protocol for the quantification of nitisinone in human plasma using Nitisinone-¹³C₆ as the internal standard.
Signaling Pathway
Caption: Tyrosine catabolism and the inhibitory action of Nitisinone.
Experimental Workflow
Caption: General workflow for Nitisinone analysis by LC-MS/MS.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of nitisinone using Nitisinone-¹³C₆ as an internal standard.
Table 1: Linearity and Sensitivity
| Parameter | Value | Reference |
| Linearity Range | 2 - 100 µg/mL | |
| 19.53 - 2500 ng/mL | ||
| 1.56 - 400 ng/mL | ||
| Correlation Coefficient (R²) | ≥ 0.9991 | |
| 0.9908 - 0.9997 | ||
| 0.9991 | ||
| Lower Limit of Quantification (LLOQ) | 0.3 µg/mL | |
| 19.53 ng/mL | ||
| 1.18 nM (0.39 ng/mL) | ||
| Limit of Detection (LOD) | 0.1 µg/mL | |
| 0.76 nM (0.25 ng/mL) |
Table 2: Accuracy and Precision
| Parameter | Concentration | Value (%CV) | Reference |
| Intra-day Precision | Low QC | 1.9 - 4.5 | |
| Mid QC | 1.82 - 11.07 | ||
| High QC | 4.3 - 7.5 | ||
| Inter-day Precision | Low QC | 3.2 - 6.2 | |
| Mid QC | 1.91 - 12.65 | ||
| High QC | 4.3 - 7.4 | ||
| Accuracy | Low QC | 93.20 - 107.81% | |
| Mid QC | 89.19 - 112.83% | ||
| High QC | -3.7 to -1.3% Bias |
Table 3: Recovery and Stability
| Parameter | Analyte | Recovery (%) | Reference |
| Extraction Recovery | Nitisinone | 93 - 100.9 | |
| Nitisinone-¹³C₆ | 98 | ||
| Stability Condition | Duration | Stability (%) | Reference |
| Room Temperature (Processed) | 24 hours | ≥ 91 | |
| Room Temperature (Unprocessed) | 28 hours | - | |
| -20°C | 122 days | - | |
| -70°C | 83 days | - | |
| Freeze-Thaw Cycles | 3-4 cycles | ≥ 91 |
Detailed Experimental Protocols
Materials and Reagents
-
Nitisinone analytical standard
-
Nitisinone-¹³C₆ internal standard (IS)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Ammonium acetate
-
Formic acid
-
Ultrapure water
-
Human plasma (blank)
Protocol 1: Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.
-
To 20 µL of plasma, add the internal standard solution (Nitisinone-¹³C₆).
-
Add 500 µL of acetonitrile (or methanol) to precipitate proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
Liquid Chromatography Conditions
-
LC System: UPLC or HPLC system
-
Column: Atlantis dC18 (2.1 x 100 mm, 3 µm) or equivalent reversed-phase C18 column
-
Mobile Phase A: 10 mM Ammonium acetate in water
-
Mobile Phase B: Methanol
-
Gradient/Isocratic: 90% Methanol and 10% 10 mM ammonium-acetate (isocratic)
-
Flow Rate: 0.25 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Run Time: Approximately 1 minute
Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive or negative mode
-
Ionization Mode: Positive
-
MRM Transitions:
-
Nitisinone: m/z 330 → 217.92
-
Nitisinone-¹³C₆ (IS): m/z 336 → 217.91
-
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
Data Analysis
-
Integrate the chromatographic peaks for nitisinone and Nitisinone-¹³C₆.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of nitisinone in the QC and unknown samples from the calibration curve.
Conclusion
The presented LC-MS/MS method utilizing Nitisinone-¹³C₆ as an internal standard provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of nitisinone in human plasma. The simple sample preparation and rapid analysis time make this method well-suited for routine therapeutic drug monitoring and clinical research applications, ultimately aiding in the effective management of patients with hereditary tyrosinemia type 1.
References
Application Note: Quantification of Nitisinone in Human Plasma by UPLC-MS/MS using a Stable Isotope-Labeled Internal Standard
Introduction
Nitisinone, or NTBC, is a competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase, an enzyme involved in the tyrosine catabolic pathway.[1] It is a critical therapeutic agent for the management of Hereditary Tyrosinemia Type 1 (HT-1), a rare genetic disorder caused by a deficiency of fumarylacetoacetate hydrolase.[2] By blocking the tyrosine degradation pathway, nitisinone prevents the accumulation of toxic metabolites, thereby mitigating severe liver and kidney damage.[2] Monitoring the plasma concentration of nitisinone is crucial for ensuring therapeutic efficacy and patient compliance. This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of nitisinone in human plasma, employing Nitisinone-13C6 as a stable isotope-labeled internal standard to ensure accuracy and precision.
Principle
This method utilizes a simple protein precipitation technique for sample preparation. The analysis is performed by UPLC-MS/MS in positive ion mode, which offers high selectivity and sensitivity for the detection of nitisinone and its 13C6-labeled internal standard.[3][4] The use of a stable isotope-labeled internal standard is essential as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing a more accurate quantification.
Experimental Protocol
1. Materials and Reagents
-
Nitisinone analytical standard
-
This compound (Internal Standard, IS)
-
Methanol (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
2. Instrumentation
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
3. Preparation of Stock and Working Solutions
-
Stock Solutions (100 µg/mL): Prepare individual stock solutions of nitisinone and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of nitisinone by serial dilution of the stock solution with methanol to achieve concentrations for calibration curve points.
-
Internal Standard Working Solution: Prepare a working solution of this compound in methanol.
4. Sample Preparation
-
Label microcentrifuge tubes for calibration standards, quality control (QC) samples, and unknown samples.
-
Add 20 µL of blank human plasma to the appropriately labeled tubes.
-
Spike the plasma with the corresponding nitisinone working standard solutions to prepare the calibration curve and QC samples.
-
Add the internal standard working solution to all tubes (except for the blank matrix).
-
Precipitate the plasma proteins by adding a specific volume of methanol.
-
Vortex mix the samples thoroughly.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
5. UPLC-MS/MS Conditions
A UPLC-MS/MS method for the determination of nitisinone in human plasma has been developed and validated.
-
UPLC Column: Atlantis dC18 column (2.1 x 100 mm, 3 µm)
-
Mobile Phase: A mixture of methanol and 10 mM ammonium acetate (90:10, v/v)
-
Flow Rate: 0.25 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS Detection: Multiple Reaction Monitoring (MRM)
-
Nitisinone Transition: m/z 330 → 217.92
-
This compound (IS) Transition: m/z 336 → 217.91
-
-
Retention Time: Approximately 0.88 minutes for both nitisinone and the internal standard.
6. Method Validation
The method was validated according to established guidelines for bioanalytical method validation.
-
Linearity: The relationship between the concentration of nitisinone and the peak area ratio to the internal standard was linear over the range of 2–100 µg/mL, with a correlation coefficient (R²) of ≥ 0.9991.
-
Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at low, medium, and high QC concentrations. The coefficient of variation (%CV) for intra-day precision ranged from 1.9% to 4.5%, and for inter-day precision from 3.2% to 6.2%.
-
Recovery: The extraction recoveries for nitisinone and the internal standard were determined to be 93% and 98%, respectively.
-
Stability: Nitisinone was found to be stable in unprocessed plasma samples for 24 hours at room temperature and for 8 weeks at -20°C. It was also stable through three freeze-thaw cycles.
Data Presentation
Table 1: UPLC-MS/MS Method Parameters
| Parameter | Value |
| UPLC Column | Atlantis dC18 (2.1 x 100 mm, 3 µm) |
| Mobile Phase | Methanol : 10 mM Ammonium Acetate (90:10, v/v) |
| Flow Rate | 0.25 mL/min |
| Ionization Mode | ESI Positive |
| Nitisinone MRM | 330 → 217.92 m/z |
| This compound MRM | 336 → 217.91 m/z |
| Retention Time | ~0.88 min |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 2 - 100 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.9991 |
| Intra-day Precision (%CV) | 1.9% - 4.5% |
| Inter-day Precision (%CV) | 3.2% - 6.2% |
| Nitisinone Recovery | 93% |
| This compound Recovery | 98% |
Visualizations
Caption: Experimental workflow for Nitisinone quantification in plasma.
Caption: Mechanism of action of Nitisinone in the tyrosine catabolic pathway.
References
Application Notes and Protocols for Nitisinone-13C6 in Animal Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitisinone, an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), is a crucial therapeutic agent for the treatment of hereditary tyrosinemia type 1 (HT-1).[1][2] Its mechanism of action involves blocking the tyrosine catabolism pathway, thereby preventing the accumulation of toxic metabolites.[1][2][3] To facilitate preclinical research and drug development, isotopically labeled internal standards are essential for accurate bioanalysis. Nitisinone-13C6, a stable isotope-labeled form of nitisinone, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, enabling precise and accurate quantification of nitisinone in biological matrices during pharmacokinetic (PK) studies in animal models.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in pharmacokinetic studies in rodent models, specifically mice and rats.
Mechanism of Action of Nitisinone
Nitisinone competitively inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the tyrosine degradation pathway. This inhibition prevents the conversion of 4-hydroxyphenylpyruvate to homogentisic acid, thus blocking the formation of downstream toxic metabolites like maleylacetoacetate and fumarylacetoacetate, which are responsible for the liver and kidney damage seen in HT-1.
Pharmacokinetic Data of Nitisinone in Animal Models
The following tables summarize key pharmacokinetic parameters of nitisinone observed in rats and mice. These values are essential for designing and interpreting pharmacokinetic studies.
Table 1: Pharmacokinetic Parameters of Nitisinone in Rats
| Parameter | Value | Conditions | Source |
| Terminal Half-life (t½) | ~9 hours | Oral administration | |
| Bioavailability | >90% | Oral administration of radiolabeled nitisinone | |
| Distribution | Selective retention in liver and kidneys | Single oral dose of [14C]-nitisinone |
Table 2: Pharmacokinetic Parameters of Nitisinone in Mice
| Parameter | Value | Conditions | Source |
| Distribution | Selective retention in the liver and kidneys | Single oral dose of [14C]-nitisinone (30 µmol/kg) | |
| Note | Further specific pharmacokinetic parameters such as Cmax, Tmax, and AUC for mice require targeted investigation. |
Experimental Protocols
A typical pharmacokinetic study involves animal preparation, administration of the test compound, collection of biological samples at various time points, and subsequent analysis to determine drug concentration.
Protocol 1: Pharmacokinetic Study of Nitisinone in Mice
1. Animal Model and Housing:
-
Species: Male or female C57BL/6 mice (or other appropriate strain), 8-10 weeks old.
-
Housing: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water.
-
Acclimation: Allow at least one week for acclimatization before the start of the study.
2. Dose Formulation and Administration:
-
Vehicle: Prepare a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water).
-
Dose Preparation: Dissolve nitisinone in the vehicle to the desired concentration.
-
Administration: Administer a single oral dose of nitisinone via gavage. The volume should be appropriate for the mouse's weight (e.g., 10 mL/kg).
3. Blood Sample Collection:
-
Method: Collect blood samples via submandibular vein puncture at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Volume: Collect approximately 50-100 µL of blood at each time point into tubes containing an anticoagulant (e.g., K2EDTA).
-
Processing: Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
Protocol 2: Bioanalytical Method for Nitisinone Quantification in Mouse Plasma using LC-MS/MS
1. Sample Preparation:
-
Thawing: Thaw plasma samples on ice.
-
Protein Precipitation: To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard, this compound (concentration to be optimized based on the expected range of nitisinone concentrations).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation (e.g., at 14,000 rpm for 10 minutes at 4°C) to precipitate proteins.
-
Supernatant Transfer: Transfer the clear supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A typical flow rate of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
MS/MS Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
Table 3: Exemplary MRM Transitions for Nitisinone and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Nitisinone | 330.0 | 218.0 | Positive |
| This compound (IS) | 336.0 | 224.0 | Positive |
| Note: These values may need to be optimized for the specific instrument used. |
3. Data Analysis:
-
Calibration Curve: Prepare a calibration curve by spiking known concentrations of nitisinone into blank mouse plasma and processing them alongside the study samples.
-
Quantification: Determine the concentration of nitisinone in the study samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Pharmacokinetic Analysis: Use a non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.
Conclusion
The use of this compound as an internal standard is critical for the development of robust and reliable bioanalytical methods for quantifying nitisinone in animal pharmacokinetic studies. The detailed protocols provided herein offer a framework for researchers to design and execute these studies, generating high-quality data to support the preclinical development of nitisinone and related compounds. Adherence to these methodologies will ensure the accuracy and reproducibility of findings, ultimately contributing to a better understanding of the pharmacology of this important therapeutic agent.
References
Application Note: A Robust and Sensitive UPLC-MS/MS Method for the Quantification of Nitisinone in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a detailed and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Nitisinone in human plasma. Nitisinone is a critical therapeutic agent for the management of Hereditary Tyrosinemia Type 1 (HT-1). The described method is rapid, sensitive, and specific, making it suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research. The protocol includes a straightforward protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision.
Introduction
Nitisinone is a competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase, an enzyme in the tyrosine catabolic pathway.[1][2] By blocking this enzyme, Nitisinone prevents the accumulation of toxic metabolites in patients with HT-1, a rare genetic disorder.[3][4] Monitoring plasma concentrations of Nitisinone is crucial to ensure therapeutic efficacy and patient compliance.[5] This application note provides a comprehensive protocol for the quantification of Nitisinone in human plasma using UPLC-MS/MS, a technique that offers high sensitivity and selectivity.
Signaling Pathway
Nitisinone's mechanism of action involves the inhibition of the tyrosine degradation pathway. By blocking the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), it prevents the conversion of 4-hydroxyphenylpyruvate to homogentisic acid. This, in turn, reduces the formation of downstream toxic metabolites like maleylacetoacetate and fumarylacetoacetate, which are responsible for the severe liver and kidney damage observed in HT-1.
Caption: Mechanism of action of Nitisinone in the tyrosine catabolic pathway.
Experimental Workflow
The analytical workflow consists of sample preparation, UPLC separation, and MS/MS detection. Plasma samples are first subjected to protein precipitation using acetonitrile. Following centrifugation, the supernatant is injected into the UPLC-MS/MS system for analysis.
Caption: Experimental workflow for Nitisinone analysis.
Experimental Protocols
Materials and Reagents
-
Nitisinone reference standard
-
Nitisinone-¹³C₆ internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Waters Xevo TQ or equivalent triple quadrupole mass spectrometer
-
Analytical Column: Atlantis dC18 (2.1 x 100 mm, 3 µm) or ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
UPLC Conditions
| Parameter | Setting |
| Column | Atlantis dC18 (2.1 x 100 mm, 3 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Gradient | Isocratic at 10:90 (A:B) |
| Flow Rate | 0.25 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | 2 minutes |
MS/MS Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | Nitisinone: 330 -> 217.92 |
| Nitisinone-¹³C₆ (IS): 336 -> 217.91 | |
| Collision Energy | 20 eV |
Sample Preparation
-
Pipette 20 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 500 µL of acetonitrile containing the internal standard (Nitisinone-¹³C₆).
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at room temperature.
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
Method Validation Data
The method was validated according to established bioanalytical method validation guidelines. The following tables summarize the performance characteristics of the assay.
Linearity and Range
| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| Nitisinone | 2 - 100 | ≥ 0.9991 |
Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 2 | 1.9 - 4.5 | 95.5 - 101.9 | 3.2 - 6.2 | 96.9 - 102.4 |
| Medium | 50 | 2.1 - 3.8 | 96.2 - 103.8 | 3.5 - 5.5 | 97.5 - 101.5 |
| High | 90 | 2.5 - 4.1 | 95.9 - 104.1 | 3.8 - 5.9 | 98.1 - 101.9 |
Recovery and Matrix Effect
| Analyte | Concentration (µg/mL) | Recovery (%) | Matrix Effect (%) |
| Nitisinone | 6 | 93 | Not Reported |
| 50 | 93 | Not Reported | |
| 90 | 93 | Not Reported | |
| Nitisinone-¹³C₆ (IS) | 100 | 98 | Not Reported |
Conclusion
The UPLC-MS/MS method described in this application note provides a reliable and efficient means for the quantification of Nitisinone in human plasma. The simple sample preparation, short run time, and excellent analytical performance make it an ideal tool for therapeutic drug monitoring and research applications involving Nitisinone.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Nitisinone? [synapse.patsnap.com]
- 3. Nitisinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Nitisinone - Wikipedia [en.wikipedia.org]
- 5. Validation of a therapeutic range for nitisinone in patients treated for tyrosinemia type 1 based on reduction of succinylacetone excretion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Nitisinone-¹³C₆ in Hereditary Tyrosinemia Type 1 Research
Introduction
Hereditary Tyrosinemia Type 1 (HT-1) is a rare autosomal recessive disorder of amino acid metabolism caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH).[1] This deficiency leads to the accumulation of toxic metabolites, primarily maleylacetoacetate, fumarylacetoacetate, and their derivatives succinylacetoacetate and succinylacetone (SA), resulting in severe liver and kidney damage, rickets, and a high risk of developing hepatocellular carcinoma (HCC).[2][3][4] Nitisinone (NTBC) has revolutionized the treatment of HT-1.[3] It acts as a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme upstream of FAH in the tyrosine catabolic pathway. This inhibition prevents the formation of toxic downstream metabolites.
Therapeutic drug monitoring of nitisinone is crucial to ensure efficacy and safety. For this purpose, stable isotope-labeled internal standards are essential for accurate quantification in biological matrices. Nitisinone-¹³C₆ serves as the gold standard internal standard for the determination of nitisinone concentrations in plasma and dried blood spots (DBS) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These application notes provide a detailed overview of the mechanism of action of nitisinone and a comprehensive protocol for its quantification using Nitisinone-¹³C₆.
Mechanism of Action of Nitisinone in HT-1
Nitisinone's therapeutic effect is achieved by blocking the tyrosine degradation pathway at a step prior to the enzymatic defect in HT-1. By competitively inhibiting the HPPD enzyme, nitisinone prevents the conversion of 4-hydroxyphenylpyruvate to homogentisic acid. This upstream blockade effectively halts the production of maleylacetoacetate and fumarylacetoacetate, the precursors to the highly toxic succinylacetone. Consequently, the severe liver, kidney, and neurological damage associated with HT-1 can be prevented. However, this inhibition leads to an accumulation of tyrosine in the blood (hypertyrosinemia), which necessitates a strict diet low in tyrosine and its precursor, phenylalanine, to avoid side effects such as corneal opacities and skin lesions.
References
Application Note: Quantitative Mass Spectrometry Imaging of Nitisinone-¹³C₆ in Rodent Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitisinone is a competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme in the tyrosine catabolic pathway.[1][2] By blocking this enzyme, nitisinone prevents the accumulation of toxic metabolites in patients with Hereditary Tyrosinemia Type 1 (HT-1).[3][4] Understanding the spatial distribution and concentration of nitisinone in target and off-target tissues is crucial for optimizing therapeutic efficacy and minimizing potential side effects. Mass Spectrometry Imaging (MSI) is a powerful, label-free technique that allows for the visualization and quantification of drugs and their metabolites directly in tissue sections.[5] This application note provides a detailed protocol for the quantitative imaging of Nitisinone-¹³C₆, a stable isotope-labeled internal standard, in rodent liver and kidney tissues using Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Imaging.
Mechanism of Action of Nitisinone
Nitisinone's therapeutic effect is achieved by inhibiting HPPD, which is an upstream enzyme in the tyrosine degradation pathway. In individuals with HT-1, a deficiency in the downstream enzyme, fumarylacetoacetate hydrolase (FAH), leads to the buildup of toxic metabolites like maleylacetoacetate and fumarylacetoacetate. These are then converted to succinylacetone, a toxin that causes severe liver and kidney damage. By inhibiting HPPD, nitisinone effectively reduces the production of these harmful substances.
Figure 1: Nitisinone's inhibition of HPPD in the tyrosine catabolic pathway.
Quantitative Analysis of Nitisinone-¹³C₆ Distribution
Table 1: Hypothetical Quantitative Distribution of Nitisinone-¹³C₆ in Mouse Tissues via MALDI-MSI
| Time Post-Administration (hours) | Tissue | Mean Concentration (µg/g) ± SD |
| 1 | Liver | 15.2 ± 2.1 |
| Kidney | 8.5 ± 1.3 | |
| 4 | Liver | 25.8 ± 3.5 |
| Kidney | 14.2 ± 2.0 | |
| 24 | Liver | 10.1 ± 1.8 |
| Kidney | 5.6 ± 0.9 |
Table 2: Hypothetical Regional Distribution of Nitisinone-¹³C₆ within Kidney Tissue at 4 hours Post-Administration
| Kidney Region | Mean Concentration (µg/g) ± SD |
| Cortex | 16.5 ± 2.3 |
| Medulla | 11.9 ± 1.7 |
Experimental Protocols
This section outlines a detailed protocol for the quantitative mass spectrometry imaging of Nitisinone-¹³C₆ in rodent tissues. This protocol is a composite based on best practices for small molecule MSI and quantitative analysis using stable isotope-labeled internal standards.
Figure 2: Workflow for quantitative MSI of Nitisinone-¹³C₆.
Animal Dosing and Tissue Collection
-
Animal Model: Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).
-
Drug Formulation: Prepare a suspension of Nitisinone in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administration: Administer a single oral dose of Nitisinone (e.g., 10 mg/kg).
-
Tissue Harvesting: At predetermined time points (e.g., 1, 4, and 24 hours) post-dosing, euthanize the animals according to approved protocols.
-
Tissue Collection: Immediately excise the liver and kidneys.
-
Flash-Freezing: Snap-freeze the tissues in isopentane pre-cooled with liquid nitrogen to minimize degradation and preserve morphology.
-
Storage: Store the frozen tissues at -80°C until sectioning.
Tissue Sectioning and Slide Preparation
-
Cryosectioning: Equilibrate the frozen tissues to the cryostat temperature (-20°C). Section the tissues at a thickness of 10-12 µm.
-
Thaw-Mounting: Thaw-mount the tissue sections onto indium tin oxide (ITO) coated glass slides.
-
Desiccation: Dry the mounted tissue sections in a vacuum desiccator for at least 30 minutes prior to internal standard and matrix application.
Internal Standard and Matrix Application
-
Internal Standard Solution: Prepare a solution of Nitisinone-¹³C₆ in an appropriate solvent (e.g., 70% methanol) at a known concentration.
-
Internal Standard Application: Uniformly spray the Nitisinone-¹³C₆ solution over the tissue sections using an automated sprayer. This ensures even distribution for normalization.
-
Matrix Solution: Prepare a saturated solution of a suitable MALDI matrix for small molecule analysis, such as α-cyano-4-hydroxycinnamic acid (α-CHCA), in a solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid).
-
Matrix Application: Apply the matrix solution onto the tissue sections using an automated sprayer to create a uniform, fine crystalline layer.
MALDI-MSI Data Acquisition
-
Instrumentation: Utilize a high-resolution mass spectrometer such as a MALDI-TOF/TOF or MALDI-FTICR instrument.
-
Ionization Mode: Positive ion mode is typically used for the detection of Nitisinone.
-
Mass Range: Set the mass range to include the m/z of both Nitisinone and Nitisinone-¹³C₆.
-
Spatial Resolution: Define the desired spatial resolution (e.g., 50-100 µm).
-
Laser Parameters: Optimize the laser power and the number of shots per pixel to achieve good signal-to-noise ratio without causing excessive fragmentation or delocalization.
-
Data Acquisition: Acquire the MSI data by rastering the laser across the entire tissue section.
Data Analysis and Quantification
-
Software: Use specialized MSI data analysis software (e.g., SCiLS Lab, FlexImaging).
-
Ion Image Generation: Generate ion images for the specific m/z values corresponding to Nitisinone and Nitisinone-¹³C₆.
-
Normalization: Normalize the ion intensity of Nitisinone to the ion intensity of Nitisinone-¹³C₆ for each pixel to correct for variations in matrix deposition and ion suppression.
-
Calibration Curve: Prepare a calibration curve by spotting serial dilutions of Nitisinone with a fixed concentration of Nitisinone-¹³C₆ onto a control tissue section.
-
Quantification: Determine the concentration of Nitisinone in different regions of interest (ROIs) within the tissue by correlating the normalized ion intensities to the calibration curve.
Conclusion
Mass Spectrometry Imaging provides an unparalleled ability to visualize and quantify the distribution of Nitisinone within tissues at a microscopic level. The use of a stable isotope-labeled internal standard, Nitisinone-¹³C₆, is critical for achieving accurate quantification by correcting for matrix effects and ionization suppression. The protocols and illustrative data presented in this application note provide a comprehensive guide for researchers and drug development professionals to implement quantitative MSI in their studies of Nitisinone pharmacokinetics and tissue distribution. This approach can yield valuable insights into the drug's mechanism of action, efficacy, and potential for off-target effects.
References
- 1. dovepress.com [dovepress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Nitisinone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Nitisinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Qualitative and quantitative mass spectrometry imaging of drugs and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing LC-MS/MS parameters for Nitisinone-13C6 detection
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the detection of Nitisinone and its internal standard, Nitisinone-13C6, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions for Nitisinone and this compound?
A1: For optimal detection, it is recommended to use Multiple Reaction Monitoring (MRM) in positive ion mode. The most commonly reported mass transitions are:
Some methods have also successfully utilized a negative ion mode with transitions of m/z 328.0 → 281.0 and 328.0 → 239.0 for Nitisinone.[3]
Q2: What is a suitable starting point for LC and MS parameters?
A2: A robust starting point for method development can be derived from validated methods. The following tables summarize typical parameters.
Table 1: Recommended Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Ion Source Temp. | 150°C |
| Desolvation Temp. | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Energy | 20 eV (for both analytes) |
| Dwell Time | 0.136 seconds |
Table 2: Recommended Liquid Chromatography Parameters
| Parameter | Value |
| Column | Atlantis dC18 (2.1 x 100 mm, 3 µm) |
| Mobile Phase | 90% Methanol, 10% 10 mM Ammonium Acetate |
| Flow Rate | 0.25 mL/min |
| Injection Volume | 5 µL |
| Run Time | ~2 minutes |
| Retention Time | ~0.88 minutes for both analytes |
Q3: How should I prepare plasma samples for analysis?
A3: A simple and effective one-step protein precipitation is widely used. This method provides high recovery and is suitable for high-throughput analysis. For a detailed step-by-step guide, please refer to the Experimental Protocols section.
Q4: What are matrix effects and how can I minimize them?
A4: Matrix effect is the alteration of ionization efficiency by co-eluting components from the sample matrix, which can lead to ion suppression or enhancement. This can compromise accuracy and precision.
Strategies to minimize matrix effects include:
-
Effective Sample Cleanup: Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are crucial for removing interfering substances like phospholipids.
-
Chromatographic Separation: Optimize your LC method to separate Nitisinone from matrix components. Poor retention can increase the risk of matrix effects.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.
-
Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
Troubleshooting Guide
Problem: Low or No Signal for Nitisinone / this compound
| Possible Cause | Recommended Solution |
| Incorrect MS/MS Transitions | Verify that the mass spectrometer is set to the correct precursor and product ions (e.g., 330 → 217.92 for Nitisinone). Infuse a standard solution to confirm the transitions and optimize collision energy. |
| Improper Ion Source Settings | Optimize ion source parameters such as temperature, gas flows, and voltages. Start with the values in Table 1 and adjust for your specific instrument. |
| Sample Degradation | Nitisinone stability can be affected by pH, temperature, and time. Ensure samples are processed promptly and stored correctly (e.g., -20°C for long-term). Prepare fresh stock solutions. |
| Inefficient Sample Extraction | Verify the protein precipitation protocol. Ensure the correct ratio of plasma to precipitation solvent (e.g., methanol) is used. Check the recovery; it should be >90%. |
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Recommended Solution |
| Column Contamination/Degradation | Flush the column with a strong solvent or replace it if necessary. Ensure proper sample cleanup to prevent buildup of matrix components. |
| Incompatible Mobile Phase | Ensure the mobile phase pH is appropriate for the analyte and column. The use of ammonium acetate helps with peak shape and ionization efficiency. |
| Injector Issues | Check for blockages or leaks in the injector port or sample loop. Clean or replace parts as needed. |
| Co-eluting Interferences | Improve chromatographic resolution by adjusting the mobile phase gradient or switching to a different column chemistry. |
Problem: High Variability in Results / Poor Reproducibility
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting, especially for the internal standard. Automate liquid handling steps if possible. |
| Matrix Effects | Significant and variable ion suppression or enhancement is a likely cause. Assess matrix effects by comparing the response of post-extraction spiked samples to standards in a neat solution. Improve sample cleanup if necessary. |
| Internal Standard (IS) Instability | Check the stability and purity of the this compound stock solution. Ensure the IS response is stable across the analytical run. |
| System Instability | Check for fluctuations in LC pressure, MS source stability, or temperature. Allow the system to fully equilibrate before starting the analysis. |
Experimental Protocols
Protocol: Plasma Sample Preparation via Protein Precipitation
This protocol is adapted from a validated method for Nitisinone analysis in human plasma.
-
Aliquot Sample: Pipette 20 µL of human plasma into a clean microcentrifuge tube.
-
Add Internal Standard: Add 5 µL of this compound working solution (concentration should be optimized for the expected analyte range).
-
Precipitate Proteins: Add 100 µL of methanol.
-
Vortex: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the tubes at 10,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer approximately 50 µL of the clear supernatant into an auto-sampler vial.
-
Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of Nitisinone in plasma samples.
References
Improving extraction recovery of Nitisinone-13C6 from samples
Welcome to the technical support center for Nitisinone-13C6 extraction. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the recovery of this compound from biological samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction of this compound, providing explanations and actionable solutions.
Q1: Why is my this compound recovery consistently low?
Low recovery of this compound can stem from several factors related to its physicochemical properties and the extraction methodology. Key areas to investigate include:
-
Suboptimal pH: Nitisinone is an acidic compound with pKa values around 2.71 and 7.44. The pH of the sample and wash solutions is critical for efficient extraction. For reverse-phase solid-phase extraction (SPE), the pH should be adjusted to at least 2 units below the pKa to ensure the compound is in its neutral, unionized form, which enhances its retention on the nonpolar sorbent.
-
High Plasma Protein Binding: Nitisinone is highly bound to plasma proteins (>95%)[1]. If the protein-drug complex is not sufficiently disrupted, the this compound will be removed with the protein fraction, leading to low recovery.
-
Inappropriate Solvent Selection: The choice of solvents for sample pre-treatment, washing, and elution is crucial. Using a wash solvent that is too strong can prematurely elute the analyte, while an elution solvent that is too weak will result in incomplete recovery from the SPE sorbent.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement, which can be misinterpreted as low recovery[2].
Q2: How can I improve recovery when using Solid-Phase Extraction (SPE)?
Optimizing your SPE protocol is a critical step to enhance recovery. Consider the following:
-
Sorbent Selection: For a compound with a logP of approximately 1.6-2.06, a C8 or C18 sorbent is a suitable choice for reverse-phase SPE. One study reported high recovery using a C8 phase[3].
-
Sample Pre-treatment and pH Adjustment: Due to its high protein binding, a protein precipitation step prior to SPE is highly recommended. Acidifying the sample is also crucial. A common approach is to acidify the plasma sample with an acid like formic acid or phosphoric acid to a pH of around 3 to disrupt protein binding and neutralize the Nitisinone molecule[4].
-
Wash Steps: Use a weak organic solvent or an acidified aqueous solution for the wash step to remove polar interferences without eluting the this compound.
-
Elution: A strong organic solvent like methanol or acetonitrile is typically effective for elution. One validated method successfully used methanol for elution from a C8 cartridge, achieving recoveries of over 92%[3].
Q3: What should I do if I suspect high plasma protein binding is the issue?
The high plasma protein binding of Nitisinone is a significant factor that can lead to poor recovery. To address this:
-
Incorporate a Protein Precipitation Step: This is the most effective way to disrupt protein binding. A widely used method is the addition of a cold organic solvent like acetonitrile (ACN) or methanol to the plasma sample, typically in a 3:1 or 4:1 ratio (solvent:plasma). After vortexing and centrifugation, the supernatant containing the dissociated drug can be further processed. One study successfully used a protein precipitation method with acetonitrile for the analysis of Nitisinone in plasma.
-
pH Adjustment: Acidifying the sample can also help to disrupt the interactions between the acidic Nitisinone and plasma proteins like albumin.
Q4: Can the choice of internal standard solution affect recovery?
Yes, the preparation and handling of your this compound internal standard (IS) solution are important.
-
Solubility: Nitisinone is practically insoluble in water but soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Ensure your this compound is fully dissolved in an appropriate organic solvent before spiking it into the aqueous biological matrix. A stock solution in methanol is a common choice.
-
Accurate Spiking: Ensure the IS is accurately and consistently added to all samples, calibrators, and quality controls before any extraction steps.
Q5: How do I differentiate between low recovery and matrix effects?
This is a critical troubleshooting step. You can perform the following experiment:
-
Prepare three sets of samples:
-
Set A (Pre-extraction spike): Blank plasma spiked with this compound before the extraction process.
-
Set B (Post-extraction spike): Blank plasma that has gone through the extraction process, with this compound spiked into the final, clean extract.
-
Set C (Neat solution): this compound in the final reconstitution solvent at the same concentration as in Set A and B.
-
-
Analyze all three sets and compare the peak areas:
-
Recovery (%) = (Peak Area of Set A / Peak Area of Set B) x 100
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set C) x 100
-
A low recovery percentage indicates that the analyte is being lost during the extraction process. A matrix effect percentage significantly different from 100% (either lower for ion suppression or higher for ion enhancement) indicates that matrix components are affecting the MS signal.
Quantitative Data Summary
The following table summarizes reported extraction recovery data for Nitisinone and its isotopically labeled internal standard from various studies.
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |
| Nitisinone | Human Plasma | Protein Precipitation | 93% | |
| This compound | Human Plasma | Protein Precipitation | 98% | |
| Nitisinone | Dried Blood Spot | Not specified | ~95% | |
| Six Anticancer Drugs | Patient Plasma | Solid-Phase Extraction (C8) | ≥92.3% |
Experimental Protocols
Below are detailed methodologies for common extraction techniques that can be adapted for this compound.
Protocol 1: Protein Precipitation (PPT)
This is a rapid and effective method for disrupting protein binding and achieving high recovery.
Materials:
-
Human plasma sample
-
This compound internal standard solution (in methanol)
-
Ice-cold acetonitrile (ACN)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma sample in a microcentrifuge tube, add the appropriate volume of this compound internal standard solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis by LC-MS/MS.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a more thorough cleanup than PPT and can help to reduce matrix effects.
Materials:
-
Human plasma sample
-
This compound internal standard solution (in methanol)
-
Reversed-phase SPE cartridge (e.g., C8 or C18)
-
SPE vacuum manifold
-
1% Formic acid in water (for sample pre-treatment and wash)
-
Methanol (for conditioning and elution)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
To 500 µL of plasma, add the this compound internal standard.
-
Add 500 µL of 1% formic acid in water.
-
Vortex to mix. This step helps to disrupt protein binding and adjust the pH.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of water through the cartridge. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Pass 1 mL of 1% formic acid in water through the cartridge to remove polar interferences.
-
Optional: A second wash with a weak organic solvent (e.g., 5% methanol in water) can be performed.
-
-
Elution:
-
Elute the this compound with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Visual Troubleshooting Guides
The following diagrams illustrate logical workflows for troubleshooting low recovery of this compound.
Caption: General workflow for troubleshooting low this compound recovery.
Caption: Decision tree for optimizing an SPE method for this compound.
References
Nitisinone Quantification Assays: Technical Support Center
Welcome to the technical support center for Nitisinone quantification assays. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in Nitisinone quantification assays?
Interference can arise from several sources depending on the assay type and biological matrix. The most common sources include:
-
Endogenous Metabolites: Since Nitisinone inhibits the tyrosine degradation pathway, upstream metabolites can accumulate and potentially interfere with the assay. Key metabolites of concern include tyrosine, 4-hydroxyphenylpyruvic acid (HPPA), and 4-hydroxyphenyllactic acid (HPLA). While one study showed no significant effect of these metabolites on serum-based assays, they did cause marked negative interference in urine strip tests for glucose and leucocytes.[1][2]
-
Matrix Effects: This is a major concern in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) assays. Components of the biological matrix (e.g., plasma, blood) such as phospholipids, salts, and proteins can co-elute with Nitisinone and suppress or enhance its ionization, leading to inaccurate quantification.[3]
-
Degradation Products: Nitisinone can degrade under certain conditions. It is particularly unstable in oxidative conditions and can also be affected by heat, UV light, and acidic pH.[4][5] At a pH similar to gastric juice, it can degrade into 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA) and 2-amino-4-(trifluoromethyl)benzoic acid (ATFA). These degradation products could potentially interfere with quantification if they are not chromatographically separated.
-
Excipients: For assays quantifying Nitisinone in pharmaceutical capsules, inactive ingredients (excipients) could be a source of interference. However, studies have developed HPLC methods where no significant interference from capsule excipients was observed.
Q2: My Nitisinone recovery is low or variable. What are the possible causes and solutions?
Low or inconsistent recovery is a common issue that can point to problems in the sample preparation or analytical stages.
-
Cause 1: Inefficient Sample Preparation: The chosen extraction method may not be optimal for your sample matrix. Simple protein precipitation is common, but may not be sufficient to remove all interfering substances.
-
Solution: Consider optimizing the protein precipitation protocol (e.g., solvent type, volume, temperature) or switching to a more robust sample clean-up method like Solid-Phase Extraction (SPE) to selectively isolate Nitisinone and remove matrix components.
-
-
Cause 2: Analyte Degradation: Nitisinone is sensitive to certain conditions. Exposure of samples to heat, prolonged light, or strong oxidative or acidic conditions during preparation can lead to degradation.
-
Solution: Ensure samples are processed promptly and protected from light. Maintain cold conditions (e.g., on ice) during preparation and check the pH of all solutions. Evaluate the stability of Nitisinone under your specific laboratory conditions.
-
-
Cause 3: Matrix Effects (Ion Suppression): In LC-MS/MS, co-eluting matrix components can suppress the ionization of Nitisinone, making it appear as if the concentration is lower than it actually is.
-
Solution: The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard (SIL-IS), such as Nitisinone-¹³C₆. The SIL-IS co-elutes with Nitisinone and experiences the same degree of ion suppression, allowing for an accurate ratio-based measurement. Improving chromatographic separation to move the Nitisinone peak away from interfering matrix components is also a key strategy.
-
The following diagram illustrates a general troubleshooting workflow for unexpected assay results.
References
- 1. Interference of hydroxyphenylpyruvic acid, hydroxyphenyllactic acid and tyrosine on routine serum and urine clinical chemistry assays; implications for biochemical monitoring of patients with alkaptonuria treated with nitisinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Stability Indicating HPLC Method for the Determination of Nitisinone in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS study of the degradation processes of nitisinone and its by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
Nitisinone-13C6 stability in processed and unprocessed samples
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Nitisinone-13C6 in processed and unprocessed samples. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.
Stability of Nitisinone in Human Plasma
The stability of Nitisinone, and by extension its stable isotope-labeled internal standard this compound, is critical for accurate bioanalytical results. The following tables summarize the stability of Nitisinone under various storage and handling conditions. Since this compound is structurally identical to Nitisinone with the exception of the isotopic labels, its stability profile is expected to be comparable.
Table 1: Stability of Nitisinone in Unprocessed Human Plasma
| Storage Condition | Duration | Stability (%) |
| Room Temperature | 24 hours | ≥ 91%[1][2] |
| -20°C | 8 weeks | ≥ 91%[1][2] |
| -20°C | 122 days | Stable[3] |
| Freeze-Thaw Cycles | 3 cycles | ≥ 91% |
| Freeze-Thaw Cycles | 4 cycles | Stable |
Table 2: Stability of Nitisinone in Processed Human Plasma Samples
| Storage Condition | Duration | Stability (%) |
| Room Temperature (Autosampler) | 24 hours | ≥ 91% |
Experimental Protocols
A validated UPLC-MS/MS assay for the determination of Nitisinone in human plasma utilizes this compound as an internal standard.
Sample Preparation:
-
A simple one-step protein precipitation method is employed for sample extraction.
-
This compound is used as the internal standard (IS).
Chromatographic Conditions:
-
Column: Atlantis dC18 (2.1 x 100 mm, 3 µm)
-
Mobile Phase: Methanol and 10 mM ammonium acetate (90:10, v/v)
-
Flow Rate: 0.25 ml/min
-
Retention Time: Approximately 0.88 minutes for both Nitisinone and this compound
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode
-
Mass Transitions (m/z):
-
Nitisinone: 330 → 217.92
-
This compound: 336 → 217.91
-
Troubleshooting Guide
This guide addresses potential issues with this compound stability and signal variability during LC-MS/MS analysis.
dot
Caption: Troubleshooting workflow for inconsistent this compound internal standard signal.
Frequently Asked Questions (FAQs)
Q1: What are the known degradation products of Nitisinone?
A1: Under acidic conditions, similar to those in gastric juice, Nitisinone can degrade into two primary products: 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA). The stability of Nitisinone increases with a higher pH.
Q2: My this compound signal is consistently low across all samples, including calibrators and QCs. What should I do?
A2: A consistently low signal for the internal standard (IS) often points to an issue with the IS working solution. Verify the concentration of your this compound stock and working solutions. Ensure that the correct dilution was made and that the solution has not expired or degraded. It is advisable to prepare a fresh working solution from the stock.
Q3: I am observing a gradual decrease in the this compound signal over the course of an analytical run. What could be the cause?
A3: A gradual signal decrease can indicate a few potential issues. One possibility is the degradation of this compound in the processed samples stored in the autosampler. While stable for at least 24 hours at room temperature, extended run times or elevated autosampler temperatures could contribute to degradation. Another potential cause is increasing contamination of the mass spectrometer's ion source, leading to a progressive loss of sensitivity.
Q4: The this compound signal is highly variable and erratic between injections. What should I investigate?
A4: Erratic IS signals are often due to issues with sample preparation or the LC-MS system. Inconsistent pipetting of the this compound solution into the samples is a common source of error. Ensure that the pipettes are properly calibrated and that the IS is added consistently to every sample. Also, check the LC system for leaks and ensure the autosampler is injecting consistent volumes.
Q5: Can matrix effects impact the this compound signal?
A5: Yes, matrix effects can cause ion suppression or enhancement, leading to variability in the this compound signal. Since this compound co-elutes with Nitisinone, both should be similarly affected by the matrix. However, if the chromatographic peak shape is poor or if there are significant differences in the matrices between samples (e.g., calibrators in a buffer vs. study samples in plasma), this can lead to inconsistent matrix effects and affect the accuracy of the results.
Nitisinone's Mechanism of Action
Nitisinone is a competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme in the tyrosine catabolic pathway. By inhibiting this enzyme, Nitisinone prevents the accumulation of toxic metabolic byproducts in patients with Hereditary Tyrosinemia Type 1 (HT-1).
dot
Caption: Nitisinone inhibits HPPD in the tyrosine catabolic pathway.
References
Troubleshooting poor peak shape for Nitisinone in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Nitisinone.
Troubleshooting Guide: Poor Peak Shape for Nitisinone
Poor peak shape in HPLC can compromise the accuracy and precision of analytical results. The following section addresses common peak shape problems for Nitisinone in a question-and-answer format.
Question: Why is my Nitisinone peak tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. For Nitisinone, this can be attributed to several factors:
-
Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based C18 columns can interact with Nitisinone, leading to peak tailing.[1][2][3] Nitisinone, with its functional groups, can engage in secondary interactions with these active sites.
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to peak tailing. A pH that is too close to the pKa of residual silanols can cause undesirable interactions.
-
Column Contamination: Accumulation of contaminants from the sample matrix on the column can create active sites that cause tailing.
-
Column Overload: Injecting too high a concentration of Nitisinone can lead to mass overload and result in peak tailing.[2]
Answer:
To troubleshoot peak tailing for Nitisinone, consider the following solutions:
-
Adjust Mobile Phase pH: Nitisinone has a pKa of approximately 10.[4] To minimize secondary interactions with silanol groups, it is recommended to use a mobile phase with a low pH, typically around 2.5 to 3.6. This ensures that the silanol groups are protonated and less likely to interact with the analyte.
-
Use an End-Capped Column: Employing a modern, well-end-capped C18 or C8 column can significantly reduce the number of free silanol groups available for secondary interactions.
-
Optimize Mobile Phase Composition: The choice of organic modifier can influence peak shape. Acetonitrile and methanol are common choices for Nitisinone analysis. Experiment with the organic-to-aqueous ratio to find the optimal conditions for your specific column and system.
-
Sample Dilution: If column overload is suspected, dilute the sample and reinject. If the peak shape improves, this indicates that the initial concentration was too high.
-
Column Washing: If contamination is the likely cause, flush the column with a strong solvent to remove any adsorbed impurities. Using a guard column can also help protect the analytical column from contaminants.
Question: What causes my Nitisinone peak to show fronting?
Peak fronting, characterized by a leading edge that is less steep than the tailing edge, is less common than tailing but can still occur.
-
Sample Overload: Injecting a large volume of a sample dissolved in a strong solvent can cause the analyte to travel through the column too quickly, resulting in a fronting peak.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to poor peak shape, including fronting.
-
Column Collapse: Though less frequent, physical degradation of the column bed can lead to peak fronting.
Answer:
To address peak fronting issues with Nitisinone:
-
Reduce Injection Volume: Decrease the volume of the injected sample to avoid overloading the column.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve and dilute the Nitisinone standard and sample in the initial mobile phase or a solvent with a similar or weaker elution strength.
-
Check for Column Degradation: If the problem persists and is accompanied by a sudden drop in pressure, the column may be damaged and require replacement.
Question: Why is my Nitisinone peak splitting or showing shoulders?
Split peaks or the appearance of shoulders on the main peak can be indicative of several problems.
-
Co-elution with an Impurity: An impurity or a related substance may be co-eluting with the Nitisinone peak.
-
Sample Solvent Effect: Injecting a large volume of sample dissolved in a strong organic solvent can cause peak distortion and splitting.
-
Column Void or Blockage: A void at the head of the column or a partially blocked frit can disrupt the sample band, leading to split peaks.
-
Mobile Phase pH Near pKa: Operating at a mobile phase pH close to the analyte's pKa can cause the analyte to exist in both ionized and non-ionized forms, potentially leading to peak splitting.
Answer:
To resolve peak splitting for Nitisinone:
-
Optimize Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from Nitisinone's pKa of ~10. The commonly used pH range of 2.5-3.6 helps in maintaining Nitisinone in a single, non-ionized form.
-
Prepare Sample in Mobile Phase: Dissolve and dilute your Nitisinone samples in the mobile phase to minimize solvent effects.
-
Check for Column Issues: If a column void is suspected, reversing and flushing the column (if permissible by the manufacturer) may help. If the problem persists, the column may need to be replaced.
-
Investigate for Co-elution: Use a photodiode array (PDA) detector to check for peak purity. If a co-eluting impurity is present, the chromatographic method may need to be modified (e.g., changing the gradient, mobile phase composition, or column chemistry) to achieve better separation.
Frequently Asked Questions (FAQs)
Q1: What are the typical HPLC conditions for Nitisinone analysis?
Several validated HPLC methods for Nitisinone have been published. The key parameters are summarized in the table below.
Q2: What is the pKa of Nitisinone and why is it important for HPLC analysis?
The pKa of Nitisinone is approximately 10. This is a critical parameter in reverse-phase HPLC method development. To achieve good peak shape and reproducible retention times for ionizable compounds like Nitisinone, it is essential to control the pH of the mobile phase to ensure the analyte is in a single ionic state. For Nitisinone, using an acidic mobile phase (pH 2.5-3.6) ensures that it is in its neutral form, which minimizes undesirable interactions with the stationary phase and results in symmetrical peaks.
Q3: What is the solubility of Nitisinone in common HPLC solvents?
Nitisinone is sparingly soluble in aqueous buffers but is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF). It is also soluble in acetonitrile and methanol, which are commonly used as the organic component of the mobile phase in reverse-phase HPLC. For sample preparation, it is advisable to dissolve Nitisinone in a small amount of organic solvent and then dilute it with the mobile phase.
Data Presentation
Table 1: Summary of Published HPLC Methods for Nitisinone Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm) | Purospher STAR RP-8 end-capped (150 x 4.6 mm, 5 µm) | Develosil ODS HG-5 RP C18 (150 x 4.6 mm, 5 µm) | Nova-Pak C18 (150 x 3.9 mm, 4 µm) |
| Mobile Phase | 0.03M Ammonium Acetate in Water: Acetonitrile (50:50 v/v) | Acetonitrile:Water (acidified with o-phosphoric acid to pH 3.0) (65:35 v/v) | Methanol:0.02M Phosphate buffer (pH 3.6) (45:55 v/v) | Acetonitrile:50 mM NaH2PO4 (pH 2.5) (55:45 v/v) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 212 nm | 272 nm | 255 nm | 280 nm |
| Injection Volume | 20 µL | 10 µL | 20 µL | 20 µL |
| Retention Time | ~3.0 min | ~4.03 min | ~3.25 min | Not Specified |
| Peak Shape | Symmetrical | Sharp, single peak | Tailing Factor = 1.25 | Acceptable peak symmetry |
Experimental Protocols
Protocol 1: RP-HPLC Method for Nitisinone Estimation (Based on Method 3)
-
Chromatographic System: HPLC system equipped with a UV detector.
-
Column: Develosil ODS HG-5 RP C18, 5µm, 150 cm x 4.6 mm i.d.
-
Mobile Phase Preparation: Prepare a 0.02M phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in HPLC grade water and adjusting the pH to 3.6 with phosphoric acid. The mobile phase consists of a 45:55 (v/v) mixture of Methanol and the 0.02M Phosphate buffer.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Detection Wavelength: 255 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
-
Standard Solution Preparation: Prepare a stock solution of Nitisinone in the mobile phase. From the stock solution, prepare working standards at desired concentrations by diluting with the mobile phase.
-
Sample Preparation: For pharmaceutical dosage forms, accurately weigh and powder the tablets. Extract a known amount of the powder with a suitable solvent (e.g., methanol), sonicate to ensure complete dissolution, and then dilute to the final concentration with the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Troubleshooting workflow for Nitisinone peak tailing.
Caption: Troubleshooting workflow for Nitisinone peak splitting.
References
Technical Support Center: Nitisinone-13C6 Isotopic Cross-Contamination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Nitisinone-13C6 as an internal standard in quantitative mass spectrometry assays. The focus is to address and mitigate potential isotopic cross-contamination to ensure data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contamination in the context of Nitisinone analysis?
A1: Isotopic cross-contamination, or isotopic cross-talk, refers to the interference from the natural isotopic abundance of unlabeled Nitisinone contributing to the signal of the this compound internal standard (IS). Nitisinone has the molecular formula C₁₄H₁₀F₃NO₅. Due to the natural abundance of ¹³C (approximately 1.1%), a small fraction of Nitisinone molecules will have a mass that is one or more daltons higher than its monoisotopic mass. Since this compound has a mass difference of +6 Da compared to the unlabeled analyte, the M+6 isotopologue of Nitisinone can potentially contribute to the signal of the this compound internal standard, especially at high analyte concentrations. This can lead to an artificially inflated IS response and, consequently, an underestimation of the true analyte concentration.
Q2: What are the primary sources of isotopic cross-contamination when using this compound?
A2: There are two main sources:
-
Natural Isotopic Abundance of Nitisinone: The presence of naturally occurring heavy isotopes (primarily ¹³C) in the unlabeled Nitisinone analyte can result in a small population of molecules with a mass-to-charge ratio (m/z) that overlaps with that of this compound.
-
Isotopic Purity of the this compound Standard: The synthesis of stable isotope-labeled standards is not always 100% complete. The this compound internal standard may contain a small percentage of unlabeled Nitisinone (M+0) or partially labeled isotopologues. This can lead to an underestimation of the IS concentration and affect the accuracy of the assay.[1]
Q3: Why is a ¹³C-labeled internal standard like this compound preferred over a deuterated (²H) standard?
A3: While both are stable isotope-labeled standards, ¹³C-labeled standards are often preferred for several reasons:
-
Chromatographic Co-elution: ¹³C labeling has a minimal effect on the physicochemical properties of the molecule, ensuring that the internal standard and the analyte have nearly identical retention times in liquid chromatography. Deuterated standards can sometimes exhibit a slight shift in retention time (the "isotope effect"), which can lead to differential matrix effects and impact quantification accuracy.[2]
-
Label Stability: Carbon-13 labels are chemically stable and not susceptible to exchange with the sample matrix or solvents. Deuterium labels, particularly those on heteroatoms or acidic carbons, can sometimes be labile and exchange with protons, leading to a loss of the isotopic label.[2]
Q4: How can I assess the potential for isotopic cross-contamination in my assay?
A4: A systematic evaluation should be performed during method development. This involves two key experiments:
-
Analyte Contribution to IS: Analyze a high-concentration solution of unlabeled Nitisinone without the this compound IS. Monitor the MRM transition for this compound to determine if there is any detectable signal.
-
IS Purity Check: Analyze a solution of the this compound IS without the unlabeled analyte. Monitor the MRM transition for Nitisinone to quantify the amount of unlabeled impurity present in the IS.
A detailed protocol for these assessments is provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Non-linear calibration curve, especially at the high end | 1. Significant analyte contribution to the IS signal: At high concentrations, the M+6 isotopologue of Nitisinone is causing a detectable signal in the this compound channel. | 1. Optimize IS Concentration: Increase the concentration of this compound. A higher IS concentration can minimize the relative contribution of the analyte's isotopic signal. 2. Mathematical Correction: Apply a correction factor to the measured IS response based on the experimentally determined contribution of the analyte at different concentrations. 3. Select a Different MRM Transition: If possible, choose a fragment ion for this compound that does not have a corresponding interfering fragment from unlabeled Nitisinone. |
| Inaccurate quantification of low-concentration samples | 1. Unlabeled Nitisinone impurity in the IS: The presence of unlabeled analyte in the this compound standard can artificially inflate the analyte signal at low concentrations. | 1. Characterize the IS Purity: Perform an experiment to determine the percentage of unlabeled Nitisinone in the this compound stock solution (see Experimental Protocols). 2. Correct for Impurity: Subtract the contribution of the unlabeled impurity from the measured analyte response. 3. Source a Higher Purity Standard: If the impurity level is unacceptably high, obtain a new batch of this compound with higher isotopic purity.[1] |
| Poor precision in replicate measurements | 1. Inconsistent Isotopic Contribution: The degree of cross-contamination may vary with slight fluctuations in instrument conditions. 2. Low Signal-to-Noise for the IS: If the IS concentration is too low, the measurement will be more susceptible to noise and minor interferences. | 1. Optimize Mass Spectrometer Parameters: Ensure that the dwell times and inter-scan delays are optimized to minimize cross-talk between MRM transitions. 2. Increase IS Concentration: A higher IS signal will improve the signal-to-noise ratio and reduce the impact of minor fluctuations. |
Data Presentation
Table 1: Theoretical Isotopic Abundance of Nitisinone (C₁₄H₁₀F₃NO₅)
This table presents the calculated theoretical isotopic distribution for the molecular ion of Nitisinone. The data highlights the expected relative abundance of isotopologues with masses greater than the monoisotopic mass (M).
| Isotopologue | Mass Difference (Da) | Relative Abundance (%) |
| M | 0 | 100.00 |
| M+1 | +1 | 15.68 |
| M+2 | +2 | 2.45 |
| M+3 | +3 | 0.29 |
| M+4 | +4 | 0.03 |
| M+5 | +5 | <0.01 |
| M+6 | +6 | <0.01 |
Note: The theoretical abundance of the M+6 isotopologue is very low, suggesting that direct interference from the unlabeled analyte to the this compound signal should be minimal under typical analytical conditions. However, experimental verification is always recommended.
Table 2: Typical LC-MS/MS Parameters for Nitisinone and this compound
| Parameter | Nitisinone | This compound |
| Precursor Ion (m/z) | 330.0 | 336.0 |
| Product Ion (m/z) | 217.9 | 217.9 |
| Collision Energy (eV) | 20-30 | 20-30 |
| Dwell Time (ms) | 50-100 | 50-100 |
Note: These are starting parameters and should be optimized for the specific instrument and chromatographic conditions being used.
Experimental Protocols
Protocol 1: Assessment of Analyte Contribution to the Internal Standard Signal
Objective: To determine the extent of signal contribution from unlabeled Nitisinone to the this compound MRM transition.
Methodology:
-
Prepare a High-Concentration Analyte Solution: Prepare a solution of unlabeled Nitisinone in the analytical solvent (e.g., methanol/water) at the highest expected concentration in your study samples (e.g., the upper limit of quantification, ULOQ). Do not add any this compound.
-
LC-MS/MS Analysis: Inject this solution into the LC-MS/MS system.
-
Data Acquisition: Acquire data by monitoring both the MRM transition for Nitisinone (e.g., 330.0 → 217.9) and the MRM transition for this compound (e.g., 336.0 → 217.9).
-
Data Analysis:
-
Measure the peak area of the signal, if any, in the this compound MRM channel.
-
Prepare a blank sample (solvent only) and measure the baseline noise in the this compound channel.
-
The analyte contribution is considered significant if the signal from the high-concentration analyte solution is consistently and significantly above the baseline noise of the blank sample.
-
Protocol 2: Assessment of Internal Standard Purity
Objective: To determine the percentage of unlabeled Nitisinone present as an impurity in the this compound internal standard.
Methodology:
-
Prepare an IS Solution: Prepare a solution of this compound in the analytical solvent at the concentration used in your assay. Do not add any unlabeled Nitisinone.
-
LC-MS/MS Analysis: Inject this solution into the LC-MS/MS system.
-
Data Acquisition: Acquire data by monitoring both the MRM transition for Nitisinone (e.g., 330.0 → 217.9) and the MRM transition for this compound (e.g., 336.0 → 217.9).
-
Data Analysis:
-
Measure the peak area of the signal in the Nitisinone MRM channel (this represents the unlabeled impurity).
-
Measure the peak area of the signal in the this compound MRM channel.
-
Calculate the percentage of unlabeled impurity as: % Impurity = (Peak Area of Unlabeled Nitisinone / Peak Area of this compound) * 100
-
Mandatory Visualizations
Caption: Sources of isotopic cross-contamination in Nitisinone analysis.
Caption: Workflow for troubleshooting isotopic cross-contamination.
References
Technical Support Center: Enhancing Nitisinone Detection
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to enhance the sensitivity of low-level Nitisinone detection.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for detecting Nitisinone?
A1: The most frequently reported methods for the quantification of Nitisinone in various matrices are Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[1][2][3] LC-MS/MS methods generally offer higher sensitivity and selectivity, making them ideal for detecting low-level concentrations.[4]
Q2: How should Nitisinone standards and samples be stored to ensure stability?
A2: Nitisinone as a crystalline solid should be stored at -20°C for long-term stability (≥4 years).[5] Stock solutions prepared in methanol are stable for at least 5 days when stored in a refrigerator. Working solutions in an aqueous mobile phase are stable for about 8 hours at room temperature. It is not recommended to store aqueous solutions for more than one day. For biological samples, Nitisinone has shown stability in unprocessed human plasma for 24 hours at room temperature, for 8 weeks at -20°C, and after three freeze-thaw cycles.
Q3: What solvents are suitable for dissolving Nitisinone?
A3: Nitisinone is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at approximately 30 mg/mL, and in ethanol at about 1 mg/mL. It is sparingly soluble in aqueous buffers. For analyses requiring aqueous solutions, it is recommended to first dissolve Nitisinone in DMSO and then dilute it with the chosen aqueous buffer.
Q4: What is the mechanism of action of Nitisinone?
A4: Nitisinone is a potent, reversible inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is a key component of the tyrosine catabolic pathway, responsible for converting 4-hydroxyphenylpyruvate to homogentisate. By blocking this step, Nitisinone prevents the accumulation of toxic downstream metabolites in genetic disorders like Hereditary Tyrosinemia Type I.
Nitisinone's Mechanism of Action
Caption: Nitisinone inhibits the HPPD enzyme in the tyrosine catabolic pathway.
Troubleshooting Guides
Issue 1: Low Sensitivity / Inability to Detect Low Nitisinone Levels
| Potential Cause | Recommended Solution |
| Suboptimal Detection Method | Switch from HPLC-UV to LC-MS/MS. Mass spectrometry offers significantly lower limits of detection (LOD) and quantification (LOQ). |
| Poor Ionization in MS | Optimize the ion source parameters (e.g., temperature, gas flow). Test both positive and negative electrospray ionization (ESI) modes. While positive mode is common, some methods report high sensitivity in negative mode. |
| Inefficient Sample Preparation | Use a sample preparation technique that concentrates the analyte. Solid Phase Extraction (SPE) can be more effective than simple protein precipitation for removing interferences and enriching Nitisinone. |
| Incorrect UV Wavelength | Ensure the UV detector is set to an absorbance maximum for Nitisinone. Common wavelengths used are 255 nm, 272 nm, and 280 nm. Scan a standard solution from 200-400 nm to confirm the optimal wavelength for your specific mobile phase. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Potential Cause | Recommended Solution |
| Column Degradation | Use a guard column to protect the analytical column. If performance degrades, flush the column or replace it. |
| Mobile Phase pH | The mobile phase pH can affect the peak shape of ionizable compounds. Adjusting the pH of the aqueous component (e.g., with o-phosphoric acid to pH 2.5-3.6) can improve peak symmetry. |
| Inappropriate Mobile Phase Composition | Optimize the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. An isocratic method with a well-optimized mobile phase can provide sharp, symmetrical peaks. |
| Sample Solvent Mismatch | Whenever possible, dissolve the final sample in the mobile phase. If using a stronger solvent like DMSO for initial dissolution, ensure the injection volume is small to prevent peak distortion. |
Issue 3: High Signal Variability / Poor Reproducibility
| Potential Cause | Recommended Solution |
| Sample/Standard Instability | Prepare working standard solutions fresh daily from a stock solution. Avoid prolonged storage of Nitisinone in aqueous solutions at room temperature. |
| Inconsistent Sample Preparation | Automate the sample preparation process if possible. If performing manually, ensure precise and consistent volumes are used, especially during extraction and reconstitution steps. Use an internal standard (IS), such as Nitisinone-13C6, to correct for variability during sample processing and injection. |
| Matrix Effects (in LC-MS/MS) | Matrix effects can cause ion suppression or enhancement, leading to poor reproducibility. Evaluate the matrix effect by comparing the response of a standard in solvent versus a post-extraction spiked blank matrix. Improve sample cleanup using techniques like Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) to remove interfering components like phospholipids. |
Experimental Protocols and Data
General Experimental Workflow
Caption: A typical workflow for the quantification of Nitisinone in biological samples.
Methodologies for Nitisinone Detection
| Parameter | HPLC-UV Method 1 | HPLC-UV Method 2 | UPLC-MS/MS Method | High-Sensitivity LC-MS/MS |
| Column | Nova-Pak C18 (150x3.9 mm, 4 µm) | Develosil ODS HG-5 RP C18 (150x4.6mm, 5µm) | Atlantis dC18 (100x2.1 mm, 3 µm) | Purospher Star C-18 (30x4 mm, 3 µm) |
| Mobile Phase | 50 mM NaH2PO4 (pH 2.5) : Acetonitrile (45:55, v/v) | 0.02M Phosphate buffer (pH 3.6) : Methanol (55:45, v/v) | 10 mM Ammonium-acetate : Methanol (10:90, v/v) | Ultrapure water + 0.2% Formic Acid : Acetonitrile + 0.2% Formic Acid (48:52, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.25 mL/min | Not specified, likely 0.2-0.5 mL/min |
| Detection | UV at 280 nm | UV at 255 nm | ESI Positive Mode | ESI Negative Mode |
| Mass Transition | N/A | N/A | Nitisinone: m/z 330 → 217.92IS: m/z 336 → 217.91 | Nitisinone: m/z 328.0 → 281.0IS: m/z 284.1 → 141.1 |
| Sample Prep | Dilution in mobile phase | Dilution in mobile phase | Protein precipitation with methanol | Direct protein precipitation |
Quantitative Performance Data
| Parameter | HPLC-UV Method 1 | HPLC-UV Method 2 | UPLC-MS/MS Method | High-Sensitivity LC-MS/MS |
| Linearity Range | 0.0084–0.422 mg/mL | 12.0–28.0 µg/mL | 2–100 µg/mL | 1.56–400 ng/mL |
| LOD | 0.0486 µg/mL | 5.004 µg/mL | 0.1 µg/mL | 0.25 ng/mL (0.76 nM) |
| LOQ / LLOQ | 0.147 µg/mL | 15.164 µg/mL | 0.3 µg/mL | 0.39 ng/mL (1.18 nM) |
| Recovery | >99% | Not specified | ~93% | Not specified |
| Internal Standard | None used | None used | This compound | Probenecid |
References
Navigating Freeze-Thaw Cycles: A Technical Guide to Nitisinone and Nitisinone-13C6 Stability
For researchers, scientists, and drug development professionals, ensuring the stability of analytical standards and active pharmaceutical ingredients is paramount for accurate and reproducible experimental results. This technical support center provides essential guidance on the freeze-thaw stability of nitisinone and its isotopically labeled internal standard, nitisinone-13C6, addressing common questions and potential issues encountered during laboratory handling.
Frequently Asked Questions (FAQs)
Q1: How stable is nitisinone after repeated freeze-thaw cycles?
A1: Nitisinone has demonstrated good stability after multiple freeze-thaw cycles. One study found that the stability of nitisinone was greater than or equal to 91% after three freeze-thaw cycles when stored at -20°C for 24 hours and then thawed at room temperature.[1] Another study also concluded that nitisinone is stable for at least three freeze-thaw cycles.
Q2: What is the freeze-thaw stability of the internal standard, this compound?
A2: While specific percentage stability data for this compound after freeze-thaw cycles is not explicitly detailed in the same manner as for nitisinone, its routine use as an internal standard in validated bioanalytical methods strongly implies its stability under such conditions.[1] For an internal standard to be effective in correcting for variations during sample processing and analysis, it must exhibit similar stability to the analyte. Therefore, this compound is considered stable under the same freeze-thaw conditions as nitisinone.
Q3: What is a standard protocol for conducting a freeze-thaw stability study for these compounds?
A3: A typical freeze-thaw stability study involves subjecting solutions of nitisinone and this compound to a series of freezing and thawing events that mimic routine laboratory handling. A common protocol involves storing aliquots of the compounds in a biological matrix (e.g., human plasma) at -20°C for 24 hours, followed by thawing unassisted at room temperature. This cycle is generally repeated three times before the samples are analyzed.[1][2]
Q4: Can I use nitisinone or this compound solutions that have been accidentally left at room temperature after thawing?
A4: It is not recommended. The stability of nitisinone and its internal standard is typically assessed under controlled conditions. Leaving the solutions at room temperature for extended, uncontrolled periods may lead to degradation that has not been accounted for in standard freeze-thaw stability studies. For optimal results, adhere to the validated protocols for sample handling and storage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent analytical results after freeze-thaw cycles. | Incomplete thawing of samples before use. | Ensure that samples are brought to a uniform room temperature and are thoroughly mixed before taking an aliquot for analysis. |
| Partial freezing of samples. | Confirm that the storage freezer maintains a consistent temperature of -20°C or lower to ensure complete freezing between cycles. | |
| Degradation due to excessive time at room temperature. | Minimize the time samples spend at room temperature during the thawing process. Once thawed, proceed with the analysis promptly or return to the freezer. | |
| Low recovery of nitisinone or this compound. | Adsorption of the compound to the storage container. | Use low-binding microcentrifuge tubes or glassware for storing solutions. |
| Contamination of the sample. | Ensure proper aseptic techniques are used when handling samples to prevent microbial or chemical contamination that could lead to degradation. | |
| Internal standard (this compound) signal is unexpectedly low. | Instability of the internal standard stock solution. | Prepare fresh stock solutions of this compound regularly and store them under recommended conditions (-20°C). |
| Errors in dilution or spiking. | Double-check all calculations and pipetting steps when preparing working solutions and spiking samples with the internal standard. |
Quantitative Data Summary
The following table summarizes the reported freeze-thaw stability data for nitisinone.
| Compound | Number of Freeze-Thaw Cycles | Storage Temperature | Thawing Temperature | Stability | Reference |
| Nitisinone | 3 | -20°C | Room Temperature | ≥ 91% | [1] |
| Nitisinone | 3 | Not Specified | Not Specified | Stable |
Experimental Protocols
Freeze-Thaw Stability Assessment of Nitisinone and this compound in Human Plasma
This protocol is based on the methodology described by Alvi and Dgither (2024).
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of nitisinone and this compound in methanol at a concentration of 100 µg/mL.
-
Prepare working solutions for calibration curve standards and quality control (QC) samples by diluting the stock solutions in blank human plasma to achieve the desired concentrations.
2. Sample Aliquoting:
-
Prepare at least five aliquots for each QC concentration level (low, medium, and high) in separate microcentrifuge tubes.
3. Freeze-Thaw Cycles:
-
Store the prepared QC sample aliquots at -20°C for 24 hours.
-
Remove the samples from the freezer and allow them to thaw completely and unassisted at room temperature.
-
Once thawed, vortex the samples for one minute to ensure homogeneity.
-
Return the samples to the -20°C freezer for another 24 hours.
-
Repeat this freeze-thaw cycle two more times for a total of three cycles.
4. Sample Analysis:
-
After the third freeze-thaw cycle, analyze the QC samples using a validated UPLC-MS/MS method.
-
The concentrations of the freeze-thaw samples are determined using a calibration curve prepared from freshly made standards that have not undergone freeze-thaw cycles.
-
The stability is assessed by comparing the mean concentration of the freeze-thaw samples to the nominal concentration.
Visualizations
Caption: Experimental workflow for assessing freeze-thaw stability.
Caption: Troubleshooting logic for inconsistent analytical results.
References
Minimizing ion suppression for Nitisinone-13C6 in ESI-MS
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering ion suppression issues during the analysis of Nitisinone-¹³C₆ by Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a critical issue for Nitisinone-¹³C₆ analysis?
A1: Ion suppression is the reduction in ionization efficiency of a target analyte, in this case, Nitisinone-¹³C₆, due to co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to a decreased signal intensity, compromising the accuracy, precision, and sensitivity of the assay.[1][3] Nitisinone-¹³C₆ is a stable isotope-labeled internal standard (SIL-IS), which is added to samples at a known concentration to correct for variability during sample preparation and analysis.[2] Ideally, the SIL-IS and the unlabeled analyte (Nitisinone) experience the same degree of ion suppression, allowing for accurate quantification based on their peak area ratio. However, if the suppression affects the analyte and the SIL-IS differently (differential ion suppression), it can lead to inaccurate results.
Q2: What are the common sources of ion suppression in a typical Nitisinone bioanalysis?
A2: Common sources of ion suppression in bioanalysis originate from the sample matrix itself. These include:
-
Phospholipids: A major component of cell membranes, phospholipids from plasma or serum samples are notorious for causing ion suppression. They often co-extract with analytes during simple protein precipitation and can co-elute chromatographically.
-
Salts and Buffers: Non-volatile salts (e.g., phosphates) and buffers from sample collection tubes or mobile phases can crystallize in the ESI source, leading to suppression.
-
Endogenous Metabolites: The biological matrix contains numerous small molecules that can compete with Nitisinone-¹³C₆ for ionization.
-
Proteins and Peptides: Although larger molecules, residual proteins and peptides after inadequate sample cleanup can also contribute to ion source contamination and suppression.
Q3: My Nitisinone-¹³C₆ signal is low or inconsistent. How can I determine if ion suppression is the cause?
A3: A classic and effective method to diagnose and pinpoint ion suppression is the post-column infusion experiment . This technique helps visualize the regions in your chromatogram where suppression occurs. The experiment involves infusing a constant flow of Nitisinone-¹³C₆ solution into the mass spectrometer after the analytical column while injecting a blank, extracted sample matrix (e.g., plasma extract). A dip in the otherwise stable baseline signal of Nitisinone-¹³C₆ indicates that compounds eluting from the column at that specific time are causing ion suppression.
Troubleshooting Guides
Problem: Significant signal variability or loss for Nitisinone-¹³C₆ is observed.
This guide provides a systematic approach to troubleshoot and mitigate ion suppression.
Step 1: Diagnose the Problem with a Post-Column Infusion Experiment
A post-column infusion experiment is the definitive way to identify chromatographic regions with ion suppression.
dot
References
Validation & Comparative
Method validation for Nitisinone quantification using Nitisinone-13C6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of Nitisinone, a critical therapeutic drug for the treatment of hereditary tyrosinemia type 1 (HT-1). We will focus on a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method utilizing a stable isotope-labeled internal standard, Nitisinone-13C6, and compare its performance against alternative analytical approaches. This guide aims to provide objective data and detailed protocols to assist researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of Nitisinone Quantification Methods
The accurate measurement of Nitisinone in biological matrices is crucial for therapeutic drug monitoring to ensure efficacy and prevent toxicity.[1] Several analytical methods have been developed and validated for this purpose, each with its own set of advantages and limitations. The primary methods discussed in this guide are:
-
UPLC-MS/MS with this compound Internal Standard: This is considered a gold-standard approach due to its high selectivity, sensitivity, and the ability to correct for matrix effects and variations in sample processing.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A more widely accessible and cost-effective method, suitable for the analysis of pharmaceutical dosage forms and in some cases, biological samples, though it may lack the sensitivity and selectivity of MS-based methods.[2][3][4][5]
-
Alternative LC-MS/MS Methods: These methods may utilize different internal standards, such as mesotrione or probenecid, or be adapted for different sample types like dried blood spots (DBS).
The following tables summarize the quantitative performance data from validated methods.
Data Presentation
Table 1: Performance Characteristics of UPLC-MS/MS Method with this compound
| Parameter | Performance | Reference |
| Linearity Range | 2–100 µg/mL | |
| Correlation Coefficient (R²) | ≥ 0.9991 | |
| Intra-day Precision (%CV) | 1.9% to 4.5% | |
| Inter-day Precision (%CV) | 3.2% to 6.2% | |
| Extraction Recovery (Nitisinone) | 93% | |
| Extraction Recovery (IS) | 98% | |
| Limit of Detection (LOD) | 0.1 µg/mL | |
| Limit of Quantification (LOQ) | 0.3 µg/mL | |
| Sample Volume | 20 µL human plasma |
Table 2: Performance Characteristics of Alternative Nitisinone Quantification Methods
| Method | Linearity Range | Correlation Coefficient (R²) | Precision (%CV) | LOQ | Sample Type | Reference |
| HPLC-UV | 0.5-50 µg/mL | >0.999 | <2% (within-day and between-day) | 0.45 µg/mL | Standard Solutions | |
| RP-HPLC | 12.0-28.0 µg/mL | 0.9995 | Repeatability RSD: 0.46% | 15.164 µg/mL | Bulk Drug | |
| UPLC-MS/MS (Mesotrione IS) | 0.1-100 µmol/L | Linear | <9.6% (intraday and interday) | 0.1 µmol/L | Blood Spots | |
| LC-MS/MS (Probenecid IS) | 1.56–400 ng/mL | 0.9991 | Intra-day: 1.82-11.07%, Inter-day: 1.91-12.65% | 0.39 ng/mL | Human Plasma |
Experimental Protocols
UPLC-MS/MS Method with this compound Internal Standard
This protocol is based on a validated method for the determination of Nitisinone in human plasma.
a. Sample Preparation:
-
To 20 µL of human plasma, add the internal standard (this compound).
-
Perform protein precipitation by adding a suitable volume of acetonitrile.
-
Vortex mix the samples and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for analysis.
b. Chromatographic Conditions:
-
System: Waters Acquity UPLC system
-
Column: Atlantis dC18 column (2.1 x 100 mm, 3 µm)
-
Mobile Phase: Methanol and 10 mM ammonium acetate (90:10, v/v)
-
Flow Rate: 0.25 mL/min
-
Injection Volume: 5 µL
c. Mass Spectrometric Conditions:
-
System: Waters XEVO TQMS tandem mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Nitisinone: m/z 330 → 217.92
-
This compound: m/z 336 → 217.91
-
-
Ion Source Temperature: 150°C
-
Desolvation Temperature: 500°C
Alternative Method: HPLC with UV Detection
This protocol is a representative example for the determination of Nitisinone in pharmaceutical capsules.
a. Sample Preparation (for capsules):
-
Combine and weigh the contents of ten Nitisinone capsules.
-
Accurately weigh an amount of powder equivalent to one capsule and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes.
-
Make up the volume to 100 mL with the mobile phase.
b. Chromatographic Conditions:
-
Column: Nova-Pak C18 column
-
Mobile Phase: Mixture of 50 mM NaH2PO4 (pH 2.5) and acetonitrile (45:55, v/v)
-
Detection: UV at 280 nm
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the primary and an alternative method.
Caption: UPLC-MS/MS workflow for Nitisinone quantification.
Caption: Alternative HPLC-UV workflow for Nitisinone analysis.
Conclusion
The UPLC-MS/MS method with this compound as an internal standard offers superior sensitivity, specificity, and accuracy for the quantification of Nitisinone in biological matrices like human plasma. The use of a stable isotope-labeled internal standard effectively corrects for variations during sample preparation and analysis, leading to highly reliable results.
Alternative methods, such as HPLC-UV, provide a cost-effective solution for the analysis of pharmaceutical formulations and can be suitable for applications where the high sensitivity of MS detection is not required. Other LC-MS/MS methods using different internal standards or sample types also present viable options, with their performance characteristics detailed in the comparative data table.
The choice of method will ultimately depend on the specific requirements of the study, including the nature of the sample, the required sensitivity and accuracy, and the available instrumentation. This guide provides the necessary data and protocols to make an informed decision.
References
- 1. Nitisinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A Stability Indicating HPLC Method for the Determination of Nitisinone in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. jetir.org [jetir.org]
Comparing Nitisinone-13C6 with other internal standards for Nitisinone
A Comparative Guide to Internal Standards for Nitisinone Quantification
In the realm of bioanalysis, particularly for therapeutic drug monitoring, the accuracy and reliability of quantitative methods are paramount. For the quantification of Nitisinone, a drug used in the treatment of hereditary tyrosinemia type 1, the choice of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is a critical factor that influences method performance. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variability. This guide provides a detailed comparison of Nitisinone-¹³C₆ with other internal standards used for Nitisinone quantification, supported by experimental data and protocols.
The gold standard for internal standards in LC-MS/MS is a stable isotope-labeled (SIL) version of the analyte.[1][2] Nitisinone-¹³C₆ is a SIL internal standard for Nitisinone, where six carbon atoms are replaced with their heavier ¹³C isotopes. This results in a compound with nearly identical physicochemical properties to Nitisinone, ensuring it behaves similarly during extraction and ionization, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[2][3]
Alternatives to SIL internal standards include structural analogs, such as Mesotrione and Probenecid, or the use of external calibration where no internal standard is employed.[4] While these alternatives can be utilized, they may not compensate for all potential sources of error as effectively as a SIL IS.
Performance Comparison of Nitisinone Internal Standards
The following table summarizes the performance of analytical methods for Nitisinone quantification using different internal standards. The data is compiled from various studies and demonstrates the high performance achievable with a stable isotope-labeled internal standard like Nitisinone-¹³C₆.
| Parameter | Nitisinone-¹³C₆ | Probenecid | Mesotrione | External Calibration |
| **Linearity (R²) ** | ≥ 0.9991 | 0.9991 | Data not available | Data not available |
| Intra-day Precision (%CV) | 1.9% to 4.5% | 1.82% to 11.07% | Data not available | Data not available |
| Inter-day Precision (%CV) | 3.2% to 6.2% | 1.91% to 12.65% | Data not available | Data not available |
| Recovery (%) | 93% (Nitisinone), 98% (IS) | Data not available | Data not available | Data not available |
| Lower Limit of Quantification (LLOQ) | 0.3 µg/mL | 1.18 nM (0.39 ng/mL) | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are the experimental protocols for Nitisinone quantification using Nitisinone-¹³C₆ and Mesotrione as internal standards.
Method Using Nitisinone-¹³C₆ as Internal Standard
This method describes a UPLC-MS/MS assay for the determination of Nitisinone in human plasma.
-
Sample Preparation:
-
A 20 µL aliquot of human plasma is mixed with the Nitisinone-¹³C₆ internal standard.
-
Protein precipitation is performed by adding 500 µL of acetonitrile.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred for analysis.
-
-
Chromatography:
-
System: Ultra-Performance Liquid Chromatography (UPLC)
-
Column: Atlantis dC18 (2.1 x 100 mm, 3 µm)
-
Mobile Phase: Methanol and 10 mM ammonium acetate (90:10, v/v)
-
Flow Rate: 0.25 mL/min
-
Injection Volume: Not specified
-
Retention Time: Approximately 0.88 minutes for both Nitisinone and the internal standard
-
-
Mass Spectrometry:
-
System: Tandem Mass Spectrometer (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode
-
Transitions (m/z):
-
Nitisinone: 330 → 217.92
-
Nitisinone-¹³C₆: 336 → 217.91
-
-
Method Using Mesotrione as Internal Standard
This protocol details an LC-MS/MS method for measuring Nitisinone in plasma.
-
Sample Preparation:
-
A 20 µL plasma sample is acidified with 0.2% formic acid in water.
-
Protein precipitation is carried out by adding acidified acetonitrile (0.2% formic acid) containing Mesotrione as the internal standard.
-
The samples are centrifuged after protein precipitation.
-
The resulting supernatant is injected into the LC-MS/MS system.
-
-
Chromatography:
-
System: High-Performance Liquid Chromatography (HPLC) or UPLC
-
Column: Waters SymmetryShield RP18 (2.1 x 30 mm, 3.5 µm particle size) or Waters Acquity UPLC BEH C18 (2.1 x 30 mm, 1.7 µm)
-
Mobile Phase: Acetonitrile/water (0.1% formic acid) gradient
-
Flow Rate: Not specified
-
Injection Volume: Not specified
-
-
Mass Spectrometry:
-
System: Tandem Mass Spectrometer (MS/MS)
-
Ionization Mode: Positive electrospray ionization
-
Transitions (m/z):
-
Nitisinone: 320.1 > 218.0
-
Mesotrione: 340.1 > 228.0
-
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the quantification of Nitisinone in plasma samples using an internal standard and LC-MS/MS.
Caption: Workflow for Nitisinone quantification in plasma.
Conclusion
The selection of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods for Nitisinone quantification. The experimental data clearly indicates that the use of a stable isotope-labeled internal standard, Nitisinone-¹³C₆, provides excellent linearity, precision, and recovery. This is because its chemical and physical properties are nearly identical to that of Nitisinone, allowing it to effectively compensate for variations during sample processing and analysis.
While other internal standards like Mesotrione and Probenecid can be used, and in some cases may be more readily available or cost-effective, they may not track the analyte as closely as a SIL IS, potentially leading to reduced precision and accuracy. The practice of external calibration, which omits an internal standard altogether, is generally not recommended for bioanalytical applications due to its inability to account for sample-specific matrix effects and other procedural variabilities. Therefore, for the highest level of accuracy and precision in Nitisinone quantification, Nitisinone-¹³C₆ is the recommended internal standard.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. Inter‐laboratory analytical improvement of succinylacetone and nitisinone quantification from dried blood spot samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Nitisinone Assays Across Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the quantification of Nitisinone, a critical therapeutic drug for the management of Hereditary Tyrosinemia Type 1 (HT-1). The cross-validation of Nitisinone assays between different laboratories is paramount for ensuring consistent patient monitoring and for the reliability of clinical trial data. This document summarizes key performance data from inter-laboratory studies and details the experimental protocols for the primary analytical methods employed.
Introduction
Nitisinone therapy requires careful monitoring to maintain plasma concentrations within the therapeutic range, typically 40 to 60 μmol/L, to ensure the effective suppression of toxic metabolites like succinylacetone.[1][2] The accurate and precise measurement of Nitisinone is therefore essential. However, significant variability in measured concentrations has been observed between laboratories, highlighting the need for standardized procedures and cross-validation efforts.[3][4][5] This guide addresses this challenge by presenting comparative data and validated analytical methods.
A significant European study involving eight laboratories experienced in HT-1 monitoring demonstrated that while all labs showed linear calibrations for Nitisinone, there was considerable inter-laboratory variability in the initial measurements from dried blood spots (DBS). Through harmonization efforts over five analytical rounds, a marked improvement in the precision and spread of the measurements was achieved.
Quantitative Data Summary
The following tables summarize the key findings from a major inter-laboratory study on Nitisinone quantification, comparing results from dried blood spot (DBS) and plasma samples and illustrating the impact of analytical harmonization.
Table 1: Correlation of Nitisinone Concentrations between Dried Blood Spots and Plasma
| Parameter | Value | Reference |
| Correlation Coefficient (R²) | 0.93 | |
| Plasma to DBS Concentration Ratio | 2.34 |
This strong correlation supports the use of DBS as a convenient alternative to plasma sampling, although the partitioning of Nitisinone into the plasma results in higher concentrations in that matrix.
Table 2: Inter-Laboratory Harmonization of Succinylacetone and Nitisinone Measurements
| Analytical Round | Key Outcome | Reference |
| Initial Assessment | Large inter-laboratory variability in concentration measurements despite linear calibrations. | |
| Subsequent Rounds (1-5) | Markedly improved spread and precision in measurements. | |
| Final Re-test Round | Confirmed the positive outcome of the harmonization efforts. |
These findings underscore the importance of ongoing cross-validation and harmonization to ensure reliable therapeutic drug monitoring.
Experimental Protocols
The most common and reliable methods for the quantification of Nitisinone in biological matrices are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Nitisinone in Dried Blood Spots and Plasma
This method is widely used for its high sensitivity and specificity.
Sample Preparation (Dried Blood Spots):
-
A 3 mm disc is punched from the dried blood spot sample.
-
The disc is placed in a well of a 96-well plate.
-
An extraction solution containing an internal standard (e.g., ¹³C₆-Nitisinone) is added.
-
The plate is agitated to facilitate the extraction of Nitisinone.
-
After extraction, the supernatant is transferred for LC-MS/MS analysis.
Chromatographic Conditions:
-
Column: A reverse-phase column, such as a C18, is typically used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Maintained at a constant rate suitable for the column dimensions.
-
Injection Volume: A small volume (e.g., 10 µL) of the extracted sample is injected.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode. For Nitisinone, positive ion mode is common.
-
Transitions: Specific precursor-to-product ion transitions are monitored for Nitisinone and the internal standard to ensure specificity. For example, a transition for Nitisinone could be m/z 330 → 217.92.
Validation Parameters:
-
Linearity: The assay should be linear over a clinically relevant concentration range (e.g., 2 to 100 µg/ml).
-
Precision and Accuracy: Intra- and inter-day precision and accuracy should be within acceptable limits (typically <15%).
-
Recovery: The efficiency of the extraction process should be high and consistent.
-
Matrix Effect: The effect of the biological matrix on the ionization of the analyte should be evaluated and minimized.
High-Performance Liquid Chromatography (RP-HPLC) for Nitisinone in Pharmaceutical Formulations
This method is suitable for the quality control of Nitisinone in capsules and other pharmaceutical forms.
Sample Preparation:
-
The contents of a representative number of capsules are accurately weighed and dissolved in a suitable solvent, such as acetonitrile or methanol.
-
The solution is sonicated to ensure complete dissolution.
-
The solution is then diluted to a known concentration within the linear range of the assay.
Chromatographic Conditions:
-
Column: A reversed-phase column such as a Purospher® STAR RP-8 end-capped (150 x 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and acidified water (e.g., with o-phosphoric acid to pH 3.0) in a ratio such as 65:35 (V/V).
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV absorbance is measured at a wavelength of 272 nm.
-
Injection Volume: 10 µL.
Validation Parameters:
-
System Suitability: Parameters such as theoretical plates, tailing factor, and repeatability of injections are assessed.
-
Specificity: The ability to detect Nitisinone in the presence of excipients is confirmed.
-
Linearity and Range: A linear relationship between concentration and peak area is established over a defined range.
-
Precision and Accuracy: Assessed at different concentration levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified is determined.
Visualizations
Signaling Pathway: Mechanism of Action of Nitisinone
Caption: Mechanism of Nitisinone in Hereditary Tyrosinemia Type 1.
Experimental Workflow: Inter-Laboratory Cross-Validation
Caption: Workflow for inter-laboratory cross-validation of Nitisinone assays.
References
- 1. Validation of a therapeutic range for nitisinone in patients treated for tyrosinemia type 1 based on reduction of succinylacetone excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a therapeutic range for nitisinone in patients treated for tyrosinemia type 1 based on reduction of succinylacetone excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. Inter-laboratory analytical improvement of succinylacetone and nitisinone quantification from dried blood spot samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Determining the Limit of Detection and Quantification for Nitisinone Assays
This guide provides a comparative analysis of various analytical methods for the quantification of nitisinone, with a specific focus on the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ). The information is intended for researchers, scientists, and drug development professionals involved in the analysis of nitisinone.
Introduction
Nitisinone, or NTBC, is a reversible inhibitor of 4-hydroxyphenylpyruvate dioxygenase used in the treatment of hereditary tyrosinemia type I.[1][2] Accurate and precise quantification of nitisinone in pharmaceutical formulations and biological samples is crucial for quality control and therapeutic drug monitoring. The LOD and LOQ are critical performance characteristics of any quantitative assay, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. This guide outlines the common methodologies for determining these limits and compares the performance of different analytical techniques used for nitisinone assays.
Methodologies for Determining LOD and LOQ
The determination of LOD and LOQ is a key component of bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5] The most common approaches are based on the standard deviation of the response and the slope of the calibration curve.
The following equations are typically used:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
σ is the standard deviation of the intercept of the regression line.
-
S is the slope of the calibration curve.
The Lower Limit of Quantification (LLOQ) is also defined as the lowest concentration on the calibration curve that can be determined with acceptable precision and accuracy. For the LLOQ, the analyte response should be at least five times the response of a blank sample. The precision, expressed as the coefficient of variation (CV), should not exceed 20%, and the accuracy should be within 20% of the nominal concentration.
Comparison of Analytical Methods for Nitisinone
Several analytical methods have been developed and validated for the quantification of nitisinone, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent. Spectrophotometric and spectrofluorimetric methods have also been explored.
Table 1: Comparison of LOD and LOQ for various Nitisinone Assays
| Analytical Method | Matrix/Sample Type | LOD | LOQ | Reference |
| RP-HPLC | Bulk Drug & Formulations | 5.004 µg/mL | 15.164 µg/mL | |
| RP-HPLC | Bulk & Tablet Dosage Form | 0.1 µg/mL | 0.3 µg/mL | |
| HPLC | Capsules | 0.15 µg/mL | 0.45 µg/mL | |
| LC-MS/MS | Human Plasma | 0.25 ng/mL (0.76 nM) | 0.39 ng/mL (1.18 nM) | |
| LC-MS/MS | Dried Blood Spots | - | 0.500 µmol/L | |
| Spectrofluorimetry | Pharmaceutical Dosage Form | - | 0.1 µg/mL | |
| Derivative Spectrophotometry | Pharmaceutical Dosage Form | - | 0.5 µg/mL |
As indicated in the table, LC-MS/MS methods generally offer significantly lower LOD and LOQ values compared to HPLC and spectrophotometric methods, making them more suitable for applications requiring high sensitivity, such as the analysis of biological samples where nitisinone concentrations can be very low.
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
RP-HPLC Method for Nitisinone in Pharmaceuticals
This method is suitable for the routine quality control of nitisinone in capsule formulations.
-
Chromatographic System:
-
Column: Purospher® STAR RP-8 end-capped (150 x 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase: Acetonitrile and water (acidified with o-phosphoric acid to pH 3.0) in a 65:35 (V/V) ratio, filtered through a 0.45µm nylon filter.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode array detector at 272 nm.
-
Injection Volume: 10 µL.
-
-
Standard Solution Preparation:
-
Prepare a stock solution by accurately weighing and dissolving approximately 1.0 mg of nitisinone standard in acetonitrile and diluting to 10 mL.
-
Prepare a working standard solution (target concentration of 0.1 mg/mL) by diluting the stock solution with acetonitrile.
-
For linearity evaluation, prepare a series of solutions by diluting the stock solution to obtain concentrations ranging from 0.00844 to 0.422 mg/mL.
-
-
Sample Preparation:
-
For capsules, take a quantity of the capsule contents equivalent to the target concentration of 0.1 mg/mL of nitisinone and dissolve in the mobile phase.
-
Sonicate the mixture for 15 minutes and make up the volume with the same solvent.
-
-
Validation Parameters:
-
The method was validated for system suitability, specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit according to ICH guidelines.
-
LC-MS/MS Method for Nitisinone in Human Plasma
This highly sensitive method is designed for the quantification of nitisinone in human plasma, making it ideal for therapeutic drug monitoring.
-
Chromatographic System:
-
Column: Purospher Star C-18 column (30 × 4 mm, 3 µm).
-
Mobile Phase: Isocratic elution with ultrapure water and acetonitrile (48:52; v/v) containing 0.2% formic acid.
-
Mass Spectrometry: Acquisition in multiple reaction monitoring (MRM) mode with transitions m/z 328.0→281.0 and 328.0→239.0 for nitisinone in negative ion mode.
-
-
Standard and Sample Preparation:
-
Direct protein precipitation is used for plasma samples.
-
-
Validation Parameters:
-
The method was validated according to US-FDA guidelines for bioanalytical method validation, assessing selectivity, linearity, sensitivity, accuracy, and precision. The linearity was established over a concentration range of 1.56–400 ng/mL.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of nitisinone and a typical workflow for determining the limit of detection and quantification.
Caption: Mechanism of action of Nitisinone.
Caption: Experimental workflow for LOD/LOQ determination.
References
- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 2. A Stability Indicating HPLC Method for the Determination of Nitisinone in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
A Head-to-Head Comparison of Nitisinone-13C6 and Deuterated Nitisinone as Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of Nitisinone in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The gold standard for such analyses is the use of a stable isotope-labeled internal standard (SIL-IS) in conjunction with mass spectrometry. This guide provides an objective comparison between two common types of SIL-IS for Nitisinone: Nitisinone-13C6 and deuterated Nitisinone.
While both serve to correct for variability during sample preparation and analysis, their inherent physicochemical properties can lead to significant differences in analytical performance. This comparison is based on established principles of isotope dilution mass spectrometry and available experimental data for this compound.
Executive Summary: The Superiority of Carbon-13 Labeling
For the highest level of accuracy and reliability in Nitisinone quantification, This compound is the demonstrably superior internal standard . The primary drawback of deuterated internal standards is the potential for a "deuterium isotope effect," which can compromise a key assumption in isotope dilution mass spectrometry: the identical behavior of the analyte and the internal standard.[1] This effect is negligible with 13C-labeling.
Key Performance Differences: A Tabular Comparison
The following tables summarize the critical performance parameters for this compound and the expected performance of a deuterated Nitisinone internal standard based on extensive scientific literature.
Table 1: Physicochemical and Chromatographic Properties
| Feature | This compound | Deuterated Nitisinone (Predicted) | Rationale & Implications |
| Chemical Structure | Identical to Nitisinone, with six 12C atoms replaced by 13C atoms in the cyclohexane-1,3-dione ring.[2][3][4] | Identical to Nitisinone, with one or more H atoms replaced by deuterium (D) atoms. | The position and number of deuterium labels can significantly impact performance. |
| Isotopic Stability | Highly stable; 13C atoms are integrated into the carbon skeleton and are not susceptible to exchange.[5] | Can be susceptible to back-exchange (H/D exchange) with protons from the solvent or matrix, especially if the label is on an exchangeable site. | Loss of the isotopic label in deuterated standards can lead to inaccurate quantification. |
| Chromatographic Co-elution | Excellent; co-elutes perfectly with unlabeled Nitisinone. A study using UPLC-MS/MS reported identical retention times of 0.88 minutes for both Nitisinone and this compound. | Potential for chromatographic separation; deuterated compounds often elute slightly earlier than their non-deuterated counterparts. This can lead to differential matrix effects. | Lack of co-elution is a significant source of error, as the internal standard may not accurately compensate for matrix effects experienced by the analyte. |
| Mass Difference | +6 Da from unlabeled Nitisinone. | Variable, dependent on the number of deuterium atoms incorporated. | A sufficient mass shift is necessary to prevent spectral overlap between the analyte and the internal standard. |
Table 2: Mass Spectrometric Performance and Data Quality
| Feature | This compound | Deuterated Nitisinone (Predicted) | Rationale & Implications |
| Matrix Effects | Effectively compensates for matrix effects due to identical chromatographic behavior and ionization efficiency. | May not fully compensate for matrix effects if chromatographic separation occurs. | Inaccurate correction for ion suppression or enhancement can lead to biased results. |
| In-source Fragmentation/ Isotopic Exchange | Stable in the ion source. | Can be prone to H/D exchange in the ion source, potentially interfering with the analyte signal. | This can compromise the integrity of the analytical data. |
| Accuracy and Precision | High accuracy and precision are achievable. A validated UPLC-MS/MS method using this compound reported intra- and inter-day coefficients of variation from 1.9% to 6.2%. | Potentially lower accuracy and precision due to isotope effects. Errors as high as 40% have been reported in the literature for other deuterated standards that exhibit chromatographic shifts. | For regulated bioanalysis, high accuracy and precision are paramount. |
| Cost | Generally higher due to a more complex and lengthy synthesis process. | Typically less expensive and more readily available. | The higher initial cost of a 13C-labeled standard is often justified by the improved data quality and reduced risk of failed analytical runs. |
Experimental Protocols and Workflows
A typical experimental workflow for the quantification of Nitisinone in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard is outlined below.
Sample Preparation and Extraction
-
Sample Aliquoting : An aliquot of the biological sample (e.g., 20 µL of human plasma) is transferred to a clean microcentrifuge tube.
-
Internal Standard Spiking : A known amount of this compound solution is added to the sample.
-
Protein Precipitation : A protein precipitation agent (e.g., methanol) is added to the sample to precipitate proteins.
-
Centrifugation : The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer : The clear supernatant is transferred to a new tube or vial for analysis.
-
Evaporation and Reconstitution (Optional) : The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to concentrate the sample.
UPLC-MS/MS Analysis
The following parameters are based on a validated method for the determination of Nitisinone in human plasma using this compound as the internal standard.
-
Chromatographic System : Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column : Atlantis dC18 column (2.1 x 100 mm, 3 µm).
-
Mobile Phase : Methanol and 10 mM ammonium acetate (90:10, v/v).
-
Flow Rate : 0.25 mL/min.
-
Injection Volume : Appropriate for the system sensitivity.
-
Mass Spectrometer : Tandem quadrupole mass spectrometer.
-
Ionization Mode : Electrospray Ionization (ESI), positive ion mode.
-
Mass Transitions (m/z) :
-
Nitisinone: 330 → 217.92
-
This compound: 336 → 217.91
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for the superior performance of this compound.
Conclusion and Recommendation
The selection of an appropriate internal standard is a critical decision in the development of a robust and reliable quantitative bioanalytical method. While deuterated Nitisinone may be a more cost-effective option, the potential for chromatographic separation from the native analyte due to the deuterium isotope effect poses a significant risk to data quality. This can lead to inaccurate and imprecise results, potentially jeopardizing the outcomes of clinical and preclinical studies.
Therefore, for applications demanding the highest levels of accuracy, precision, and reliability, This compound is the highly recommended internal standard . Its ability to perfectly co-elute with unlabeled Nitisinone ensures the most effective compensation for matrix effects and other analytical variabilities, ultimately leading to more trustworthy and defensible results.
References
- 1. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
A Comparative Guide to Nitisinone Quantification Methods in Inter-Laboratory Settings
For researchers, scientists, and professionals in drug development, the accurate quantification of Nitisinone is critical for monitoring therapeutic efficacy and ensuring patient safety in the treatment of Hereditary Tyrosinemia type 1 (HT-1). This guide provides a comprehensive comparison of the prevalent analytical methods used for Nitisinone quantification, drawing upon data from inter-laboratory studies to highlight performance variations and guide methodological selection. The primary focus is on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the most widely adopted technique, with additional insights into High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
An extensive inter-laboratory study involving eight European laboratories demonstrated that while LC-MS/MS is the method of choice for quantifying Nitisinone from dried blood spots (DBS), significant variability can exist between different laboratory protocols.[1][2] This underscores the importance of standardized procedures and robust validation to ensure data comparability across different research and clinical settings.
Quantitative Performance of Nitisinone Quantification Methods
The following tables summarize the key performance characteristics of LC-MS/MS and HPLC-UV methods for Nitisinone quantification. Data is derived from a major inter-laboratory comparison study and other independent validation reports.
Table 1: Inter-Laboratory Performance of LC-MS/MS for Nitisinone in Dried Blood Spots
| Parameter | Range of Reported Values | Key Observations |
| Lower Limit of Quantification (LLOQ) | 0.3 µM - 1.0 µmol/L | Demonstrates high sensitivity suitable for therapeutic drug monitoring. |
| Linearity (r²) | >0.97 - >0.99 | Excellent linearity across the therapeutic range. |
| Inter-laboratory Coefficient of Variation (CV%) | Initially large, significantly improved with harmonization | Highlights the critical need for standardized calibrators and protocols. |
| Correlation between DBS and Plasma (r²) | ~0.93 | Strong correlation, though Nitisinone levels are approximately 2.34 times higher in plasma than in DBS.[1][2] |
Table 2: General Performance Characteristics of HPLC-UV for Nitisinone
| Parameter | Reported Values | Key Observations |
| Lower Limit of Quantification (LLOQ) | ~15 µg/ml (~45 µmol/L) | Generally less sensitive than LC-MS/MS, may be less suitable for monitoring lower therapeutic concentrations. |
| Linearity (r²) | >0.999 | Excellent linearity within its quantifiable range. |
| Matrix | Primarily pharmaceutical formulations | Less commonly reported for complex biological matrices like blood. |
| Advantages | Simpler instrumentation, lower cost | More accessible for routine quality control of pharmaceutical preparations. |
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for reproducing and comparing results. Below are generalized protocols for the LC-MS/MS and HPLC-UV methods. It is important to note that specific parameters varied significantly among laboratories in the inter-laboratory comparison study.
LC-MS/MS Method for Nitisinone in Dried Blood Spots
This method offers high sensitivity and selectivity, making it the gold standard for therapeutic drug monitoring of Nitisinone in biological samples.
1. Sample Preparation:
-
A 3 mm disc is punched from the dried blood spot.
-
Extraction of Nitisinone is performed using a solvent, typically methanol or acetonitrile, often containing an internal standard (e.g., a stable isotope-labeled Nitisinone or a structural analog like mesotrione).
-
The extraction mixture is vortexed and centrifuged to precipitate proteins.
-
The supernatant is collected for analysis.
2. Chromatographic Separation:
-
An aliquot of the supernatant is injected into a liquid chromatography system.
-
Separation is achieved on a reversed-phase column (e.g., C18).
-
A gradient or isocratic mobile phase, commonly consisting of a mixture of water and acetonitrile or methanol with an additive like formic acid, is used to elute Nitisinone.
3. Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer.
-
Ionization is typically performed using electrospray ionization (ESI) in either positive or negative mode.
-
Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for Nitisinone and the internal standard are monitored.
HPLC-UV Method for Nitisinone
This method is often employed for the analysis of Nitisinone in pharmaceutical formulations due to its simplicity and cost-effectiveness.
1. Sample Preparation:
-
For pharmaceutical dosage forms (e.g., capsules), the contents are dissolved in a suitable solvent like methanol or a mixture of the mobile phase.
-
The solution is filtered to remove any undissolved excipients.
2. Chromatographic Separation:
-
The filtered sample solution is injected into an HPLC system.
-
Separation is performed on a reversed-phase column (e.g., C18 or C8).
-
An isocratic mobile phase, for instance, a mixture of acetonitrile and an acidic aqueous buffer, is used for elution.
3. UV Detection:
-
The eluting Nitisinone is detected by a UV detector at a specific wavelength, typically around 272 nm.
-
Quantification is based on the peak area of Nitisinone in the chromatogram, relative to a calibration curve prepared with standards of known concentrations.
Visualizing the Methodologies
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for Nitisinone quantification.
References
Nitisinone-¹³C₆: Unparalleled Specificity and Selectivity in Complex Sample Analysis
For researchers, scientists, and drug development professionals requiring the highest level of accuracy in Nitisinone quantification, Nitisinone-¹³C₆ stands out as the gold-standard internal standard for mass spectrometry-based assays. Its stable isotope-labeled structure ensures exceptional specificity and selectivity, minimizing matrix effects and providing reliable data in complex biological matrices.
This guide provides a comprehensive comparison of Nitisinone-¹³C₆ with alternative internal standards, supported by experimental data, to assist in the selection of the most appropriate analytical methodology for your research and development needs.
Superior Performance in Quantitative Analysis
The primary advantage of using a stable isotope-labeled internal standard like Nitisinone-¹³C₆ lies in its chemical and physical identity to the analyte, Nitisinone. This near-perfect mimicry allows it to co-elute chromatographically and experience identical ionization efficiency and potential matrix effects in the mass spectrometer, leading to highly accurate and precise quantification.
| Performance Parameter | Nitisinone-¹³C₆ | Alternative Internal Standards (e.g., Mesotrione, Deuterated Nitisinone) |
| Specificity | Exceptional: Differentiated by a 6 Da mass shift, eliminating interference from endogenous compounds. | Moderate to High: Structural analogs like mesotrione may have different chromatographic behavior and ionization efficiency. Deuterated standards can sometimes exhibit chromatographic shifts (isotope effect). |
| Selectivity | High: Co-elutes perfectly with Nitisinone, ensuring accurate correction for matrix effects. | Variable: Mesotrione has a different chemical structure, leading to different retention times. Deuterated standards may show slight retention time differences from the native analyte. |
| Matrix Effect | Minimal Impact: Effectively compensates for ion suppression or enhancement due to identical behavior to the analyte in the ion source. | Potential for Inaccurate Correction: Different chromatographic retention and ionization characteristics can lead to inadequate compensation for matrix effects, affecting accuracy. |
| Accuracy & Precision | High: Inter- and intra-day precision are consistently high, with coefficients of variation (CV) typically below 15%. | Generally Good, but with Caveats: Accuracy can be compromised if the internal standard does not perfectly track the analyte's behavior. |
| Recovery | Excellent: Extraction recovery is very similar to that of Nitisinone. | May Differ: Structural differences can lead to variations in extraction efficiency compared to Nitisinone. |
Mechanism of Action of Nitisinone
Nitisinone is a competitive inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][3][4] This enzyme is a key component of the tyrosine catabolism pathway. By inhibiting HPPD, Nitisinone prevents the breakdown of tyrosine, leading to an accumulation of this amino acid and its upstream metabolites.[1] This mechanism is therapeutically beneficial in the treatment of Hereditary Tyrosinemia Type 1 (HT-1), a rare genetic disorder caused by a deficiency of fumarylacetoacetate hydrolase (FAH), the final enzyme in the tyrosine degradation pathway. The inhibition of HPPD prevents the formation of toxic downstream metabolites, maleylacetoacetate and fumarylacetoacetate, which are responsible for the severe liver and kidney damage observed in HT-1 patients.
Figure 1. Tyrosine catabolism pathway and the inhibitory action of Nitisinone.
Experimental Protocols
The quantification of Nitisinone in complex biological samples, such as human plasma or dried blood spots, is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of Nitisinone-¹³C₆ as an internal standard is integral to the accuracy and reliability of these methods.
Key Experiment: Quantification of Nitisinone in Human Plasma using UPLC-MS/MS
This protocol provides a general framework for the analysis of Nitisinone in human plasma. Specific parameters may require optimization based on the instrumentation and laboratory conditions.
1. Sample Preparation:
-
Protein Precipitation: To a 100 µL aliquot of human plasma, add 300 µL of acetonitrile containing the internal standard, Nitisinone-¹³C₆, at a known concentration.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
2. UPLC-MS/MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A suitable reversed-phase column, such as a C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode, depending on optimal signal.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both Nitisinone and Nitisinone-¹³C₆. For example:
-
Nitisinone: m/z 330.1 → 218.0
-
Nitisinone-¹³C₆: m/z 336.1 → 224.0
-
3. Data Analysis:
-
Quantification: The concentration of Nitisinone in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared in the same biological matrix.
Figure 2. A typical experimental workflow for Nitisinone quantification.
Conclusion
For researchers and professionals in drug development, the choice of an appropriate internal standard is critical for obtaining reliable and accurate quantitative data. Nitisinone-¹³C₆, with its stable isotope-labeled design, offers superior specificity and selectivity for the analysis of Nitisinone in complex samples. Its ability to perfectly co-elute with the analyte and correct for matrix effects makes it the ideal choice for demanding bioanalytical applications, ensuring data integrity and confidence in research findings. While other internal standards are available, they do not offer the same level of analytical rigor as Nitisinone-¹³C₆.
References
Nitisinone Monitoring: A Comparative Analysis of Plasma and Dried Blood Spots
A shift towards less invasive and more convenient patient monitoring is evident in the growing adoption of dried blood spot (DBS) analysis for therapeutic drug monitoring. This guide provides a comparative analysis of Nitisinone quantification in traditional plasma samples versus dried blood spots, offering researchers, clinicians, and drug development professionals a comprehensive overview of the performance, methodologies, and practical considerations for each matrix.
Nitisinone is a critical therapeutic agent for the management of Hereditary Tyrosinemia type 1 (HT-1), a rare metabolic disorder. Accurate monitoring of Nitisinone levels is essential for optimizing treatment efficacy and ensuring patient safety. While plasma has been the conventional sample type, DBS offers a minimally invasive alternative with logistical advantages. This guide delves into the experimental data comparing these two methods, details the analytical protocols, and provides a visual workflow for the comparative analysis.
Quantitative Data Summary: Plasma vs. Dried Blood Spot
Multiple studies have demonstrated a strong correlation between Nitisinone concentrations measured in plasma and those in dried blood spots. However, a consistent observation is that Nitisinone levels are significantly higher in plasma due to its partitioning into the plasma fraction of the blood.[1][2][3][4] This necessitates the use of a conversion factor to estimate plasma-equivalent concentrations from DBS samples, a critical step for clinical interpretation and comparison with established therapeutic ranges.[5]
| Parameter | Plasma | Dried Blood Spot (DBS) | Key Findings & Citations |
| Correlation Coefficient (r²) | - | - | Strong correlation reported: r² = 0.93, r² = 0.83 |
| Concentration Ratio (Plasma:DBS) | Higher | Lower | Plasma levels are consistently higher by a factor of approximately 1.92 to 2.4. One major inter-laboratory study reported a conversion factor of 2.34. |
| Analytical Method | LC-MS/MS | LC-MS/MS | Liquid chromatography-tandem mass spectrometry is the standard analytical method for both matrices. |
| Sample Volume | Milliliters | Microliters | DBS requires a significantly smaller volume of blood. |
| Collection Method | Venipuncture | Heel or finger prick | DBS collection is minimally invasive, making it more patient-friendly. |
| Stability | Stable for at least 45 days at -30°C and 4°C. | Stable, but susceptible to environmental factors like humidity and temperature. | Plasma samples demonstrate good stability under controlled frozen and refrigerated conditions. DBS stability can be influenced by storage conditions. |
Experimental Protocols
The quantification of Nitisinone from both plasma and DBS samples predominantly relies on liquid chromatography-tandem mass spectrometry (LC-MS/MS). The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.
Plasma Sample Preparation
-
Protein Precipitation: Plasma proteins are precipitated to release the drug. This is commonly achieved by adding a solvent like acetonitrile to the plasma sample.
-
Centrifugation: The sample is then centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The clear supernatant containing Nitisinone is collected for analysis.
-
Injection: The supernatant is injected into the LC-MS/MS system.
Dried Blood Spot (DBS) Sample Preparation
-
Disc Punching: A small disc, typically 3 mm in diameter, is punched from the dried blood spot on the filter card.
-
Extraction: The disc is placed in a well of a microplate, and Nitisinone is extracted using a solvent, most commonly methanol. An internal standard, such as mesotrione, is often included in the extraction solvent for accurate quantification.
-
Elution: The sample is agitated or incubated to ensure complete elution of the analyte from the filter paper.
-
Analysis: The resulting eluate is then analyzed by LC-MS/MS.
LC-MS/MS Analysis
-
Chromatographic Separation: The extracted Nitisinone is separated from other components in the sample using a high-performance liquid chromatography (HPLC) system.
-
Ionization: The separated Nitisinone is then ionized, typically using electrospray ionization (ESI) in positive mode.
-
Mass Spectrometric Detection: The ionized Nitisinone is detected and quantified using a tandem mass spectrometer, which monitors specific precursor-to-product ion transitions for both Nitisinone and the internal standard.
Experimental Workflow Diagram
The following diagram illustrates the comparative workflow for the analysis of Nitisinone in plasma and dried blood spots.
Caption: Workflow for Nitisinone analysis in plasma vs. DBS.
Conclusion
The use of dried blood spots for monitoring Nitisinone levels presents a viable and advantageous alternative to traditional plasma sampling. The strong correlation between the two matrices, coupled with the minimally invasive nature and logistical benefits of DBS, supports its integration into routine clinical practice for the management of Hereditary Tyrosinemia type 1. However, it is imperative for laboratories to establish and validate a clear conversion factor to relate DBS results to the well-established plasma therapeutic ranges, ensuring accurate clinical interpretation and optimal patient care. The methodologies outlined in this guide provide a foundation for researchers and clinicians to implement and advance the use of DBS for Nitisinone monitoring.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of plasma and dry blood spots as samples for the determination of nitisinone (NTBC) by high-performance liquid chromatography-tandem mass spectrometry. Study of the stability of the samples at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inter-laboratory analytical improvement of succinylacetone and nitisinone quantification from dried blood spot samples. | Read by QxMD [read.qxmd.com]
- 4. Inter-laboratory analytical improvement of succinylacetone and nitisinone quantification from dried blood spot samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of Dried Blood Spot Specimens to Monitor Patients with Inherited Metabolic Disorders [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Nitisinone-13C6
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as Nitisinone-13C6, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and adherence to regulatory standards.
This compound, an isotopically labeled internal standard used for the quantification of nitisinone, is classified as a hazardous substance.[1] According to its Safety Data Sheet (SDS), it is harmful if swallowed and toxic in contact with skin.[1] As such, it is imperative to follow stringent disposal protocols and avoid improper disposal methods such as discarding it with household garbage or releasing it into the sewage system.[1][2]
Hazard Profile and Regulatory Overview
This compound is categorized as a "Toxic solid, organic, n.o.s." under UN number 2811.[1] The disposal of such pharmaceutical waste is regulated by various agencies, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). These regulations are in place to prevent environmental contamination and protect public health. A key aspect of these regulations is the prohibition of disposing of hazardous pharmaceutical waste down the drain.
| Parameter | Information | Reference |
| Chemical Name | This compound | |
| Synonyms | 2-(2-nitro-4-(trifluoromethyl)benzoyl)cyclohexane-1,3-dione-1,2,3,4,5,6-13C6, NTBC-13C6 | |
| CAS Number | 1246815-63-3 | |
| Hazard Class | Acute toxicity - oral 4; Acute toxicity - dermal 3 | |
| UN Number | UN2811 | |
| Proper Shipping Name | Toxic solids, organic, n.o.s. (this compound) | |
| Storage Temperature | -20°C |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound in a laboratory setting. This procedure is designed to comply with general safety and environmental regulations. Always consult your institution's specific hazardous waste management guidelines and your local regulations, as they may have more stringent requirements.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, ensure you are wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields.
2. Waste Segregation and Collection:
-
Designate a specific, clearly labeled hazardous waste container for this compound waste. The container should be compatible with the chemical and sealable.
-
Collect all materials contaminated with this compound, including unused product, empty containers, and contaminated consumables (e.g., pipette tips, wipes), in this designated container.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan.
3. Labeling:
-
Label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").
-
Include the accumulation start date on the label.
4. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation area.
5. Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Most pharmaceutical waste is incinerated at a licensed medical incineration site.
-
Provide the waste disposal vendor with a complete and accurate description of the waste, including the Safety Data Sheet if requested.
6. Documentation:
-
Maintain a record of the amount of this compound waste generated and the date of disposal. This documentation is crucial for regulatory compliance.
Emergency Procedures
In the event of a spill or accidental exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Ingestion: Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.
-
Spill: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a labeled hazardous waste container. Ventilate the area and wash the spill site after material pickup is complete.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of hazardous chemical waste.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Nitisinone-13C6
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for Nitisinone-13C6, a labeled internal standard used in the quantification of Nitisinone.[1] Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed and toxic in contact with skin.[2] The compound is also suspected of causing harm to breast-fed children.[3] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Nitrile, powder-free, compliant with ASTM D6978-05 standard.[4] Two pairs should be worn. | To prevent skin contact and absorption of the toxic compound.[2] |
| Body Protection | Protective Gown | Disposable, fluid-resistant, long-sleeved. | To protect clothing and skin from accidental splashes or spills. |
| Respiratory Protection | Surgical Mask or Respirator | Use a surgical mask for general handling. An N95 respirator is recommended when there is a risk of inhaling airborne particles, such as during spill cleanup. | To prevent inhalation of the compound. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times. | To protect eyes from splashes and airborne particles. |
| Face Protection | Full Face Shield | Recommended when there is a significant risk of splashing. | To provide an additional layer of protection for the entire face. |
| Other | Shoe Covers and Cap | Recommended for comprehensive protection in a sterile preparation environment. | To prevent the spread of contamination. |
Experimental Protocol: Safe Handling and Weighing of this compound
This protocol outlines the step-by-step procedure for safely handling and weighing solid this compound in a laboratory setting.
Materials:
-
This compound (solid form)
-
Appropriate PPE (as detailed in Table 1)
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Chemical fume hood or other ventilated enclosure
-
Waste disposal bags for cytotoxic waste
Procedure:
-
Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Don all required PPE as specified in Table 1 before entering the designated handling area.
-
Verify that the safety shower and eyewash station are accessible and operational.
-
-
Weighing:
-
Place a piece of weighing paper or a weighing boat on the analytical balance and tare it.
-
Carefully open the container of this compound inside the fume hood to minimize exposure.
-
Using a clean spatula, transfer the desired amount of the solid compound onto the weighing paper/boat. Avoid creating dust.
-
Once the desired weight is obtained, securely close the this compound container.
-
-
Post-Weighing:
-
Carefully transfer the weighed compound to the appropriate vessel for your experiment.
-
Clean the spatula and any contaminated surfaces with an appropriate cleaning agent, such as a detergent solution.
-
Dispose of the weighing paper/boat and any other contaminated disposable materials in a designated cytotoxic waste container.
-
-
Doffing PPE:
-
Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the gown, face shield/goggles, and mask.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Operational and Disposal Plans
Proper logistical planning is crucial for the safe management of this compound from receipt to disposal.
Storage:
-
Store this compound at -20°C in a tightly sealed container.
-
The storage area should be clearly labeled with appropriate hazard warnings.
Spill Management: In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.
-
Secure the Area: Immediately alert others and restrict access to the spill area.
-
Don PPE: Put on a full set of PPE, including a respirator, before beginning cleanup.
-
Containment: Use a spill kit with absorbent materials to contain the spill.
-
Cleanup: Carefully collect the contaminated materials and place them in a designated cytotoxic waste container.
-
Decontamination: Clean the spill area thoroughly with a detergent solution.
-
Reporting: Report the spill to the appropriate safety officer and complete any required documentation.
Disposal:
-
All waste contaminated with this compound, including gloves, gowns, and cleaning materials, must be disposed of as cytotoxic waste.
-
Do not dispose of this compound with household garbage or allow it to enter the sewage system.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Diagram 1: General Handling and Emergency Response Workflow for this compound
Caption: A workflow diagram illustrating the standard operating procedure for handling this compound and the emergency response protocol for spills.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
